molecular formula C3H4N2OS B1296162 2-aminothiazol-4-ol CAS No. 7146-26-1

2-aminothiazol-4-ol

Cat. No.: B1296162
CAS No.: 7146-26-1
M. Wt: 116.14 g/mol
InChI Key: BGIZWGFKUMPOAV-UHFFFAOYSA-N
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Description

2-aminothiazol-4-ol is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-hydroxythiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIZWGFKUMPOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991863
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-26-1
Record name 7146-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00991863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminothiazol-4-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-aminothiazol-4-ol. While specific experimental data for this particular analogue is limited in publicly available literature, this document compiles theoretical data and experimental findings for closely related compounds to offer valuable insights for research and development. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound with the molecular formula C₃H₄N₂OS. A critical aspect of its structure is the existence of tautomers, primarily the enol form (2-amino-1,3-thiazol-4-ol) and the keto form (2-imino-1,3-thiazolidin-4-one). The stability and prevalence of these tautomers can be influenced by the solvent environment.[1][2] Theoretical studies on related aminothiazolidinones suggest that in aqueous solutions, the presence of water molecules can facilitate the proton transfer between the tautomeric forms.[1]

tautomerism cluster_enol This compound (Enol form) cluster_keto 2-Iminothiazolidin-4-one (Keto form) enol keto enol->keto Tautomerization

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Physicochemical Properties

PropertyThis compound (Computed/Predicted)2-Aminothiazole (Experimental)[3]
Molecular Formula C₃H₄N₂OSC₃H₄N₂S
Molecular Weight 116.14 g/mol 100.14 g/mol
CAS Number 7146-26-196-50-4
Melting Point Not available86-89 °C
Boiling Point Not available117 °C at 20 hPa
Solubility Not availableSoluble in water, alcohols, and ether
pKa Not available5.39
LogP (calculated) -0.80.4

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] For this compound, this would involve the reaction of an α-haloacetic acid derivative with thiourea. A likely precursor would be chloroacetic acid or its ester.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of related 2-aminothiazole derivatives.[5][6]

Materials:

  • Chloroacetic acid

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of chloroacetic acid and thiourea in ethanol.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with cold water.

  • To neutralize any remaining acid, the crude product can be washed with a dilute solution of sodium bicarbonate, followed by another wash with water.

  • Dry the purified this compound product.

synthesis_workflow start Start reactants Dissolve Chloroacetic Acid and Thiourea in Ethanol start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete precipitate Precipitation/Crystallization cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water and NaHCO3 solution filter->wash dry Dry the final product wash->dry end End dry->end

Caption: General workflow for the Hantzsch synthesis of this compound.

Spectroscopic Analysis

SpectroscopyPredicted Key Features for this compound
¹H NMR - A signal for the proton at the C5 position of the thiazole ring. - Broad signals for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. - In the keto tautomer (2-iminothiazolidin-4-one), a signal for the CH₂ group at the C5 position would be expected.
¹³C NMR - A signal for the C=N carbon of the thiazole ring (C2) at a high chemical shift. - A signal for the carbon bearing the hydroxyl group (C4). - A signal for the C5 carbon. - In the keto tautomer, a carbonyl (C=O) signal would be present at a very high chemical shift.
FTIR - Broad O-H stretching band for the hydroxyl group. - N-H stretching bands for the primary amine. - C=N stretching vibration of the thiazole ring. - C-S stretching vibrations. - For the keto tautomer, a strong C=O stretching band would be prominent, and the O-H stretching band would be absent.
Mass Spec - The molecular ion peak (M⁺) corresponding to the molecular weight of 116.14. - Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, and cleavage of the thiazole ring.

Biological Activity of the 2-Aminothiazole Scaffold

Although no specific biological activities have been reported for this compound, the 2-aminothiazole core is a well-established pharmacophore in a vast number of compounds with diverse therapeutic applications.[10][11][12] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

The broad spectrum of activities exhibited by 2-aminothiazole derivatives includes:

  • Antibacterial and Antifungal Agents: Many 2-aminothiazole derivatives have shown potent activity against various strains of bacteria and fungi.[10]

  • Anticancer Activity: The 2-aminothiazole moiety is present in several anticancer agents, acting through various mechanisms such as kinase inhibition.[11]

  • Anti-inflammatory Properties: Certain derivatives have demonstrated significant anti-inflammatory effects.[11]

  • Antiviral Activity: The scaffold has been incorporated into compounds with activity against viruses, including HIV.[10]

  • Other Activities: The versatility of the 2-aminothiazole core has led to its use in developing agents with antitubercular, antiprotozoal, anticonvulsant, and neuroprotective properties.[10]

biological_activities 2-Aminothiazole_Scaffold 2-Aminothiazole Scaffold Antibacterial Antibacterial 2-Aminothiazole_Scaffold->Antibacterial Antifungal Antifungal 2-Aminothiazole_Scaffold->Antifungal Anticancer Anticancer 2-Aminothiazole_Scaffold->Anticancer Anti_inflammatory Anti_inflammatory 2-Aminothiazole_Scaffold->Anti_inflammatory Antiviral Antiviral 2-Aminothiazole_Scaffold->Antiviral Antitubercular Antitubercular 2-Aminothiazole_Scaffold->Antitubercular Neuroprotective Neuroprotective 2-Aminothiazole_Scaffold->Neuroprotective Anticonvulsant Anticonvulsant 2-Aminothiazole_Scaffold->Anticonvulsant

Caption: Diverse biological activities associated with the 2-aminothiazole scaffold.

Conclusion

This compound is a fascinating molecule with a structure that is central to a multitude of biologically active compounds. While specific experimental data on this particular analogue is sparse, its structural relationship to numerous pharmaceuticals makes it a compound of significant interest for further research and as a potential building block in drug discovery programs. The synthesis via the Hantzsch reaction is straightforward, and its predicted spectroscopic properties provide a basis for its identification and characterization. Future studies are warranted to explore the specific biological activities of this compound and to fully elucidate its physicochemical properties.

References

Spectroscopic Characterization of 2-Aminothiazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-aminothiazol-4-ol. Due to the compound's tautomeric nature, it predominantly exists as 2-amino-4-thiazolinone. This document outlines the expected spectroscopic characteristics based on this stable form and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound that exhibits significant tautomerism. It exists in equilibrium between the hydroxyl (-ol) form and the more stable keto form, 2-amino-4-thiazolinone (also known as pseudothiohydantoin). Spectroscopic investigations have shown that the compound predominantly exists in the amino-keto form in both the crystalline state and in various solvents.[1] The delocalization of π-electrons across the N-C=N and C-C=O systems contributes to the stability of this tautomer. All subsequent spectroscopic data should be interpreted with this predominant tautomeric form in mind.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-amino-4-thiazolinone, the predominant tautomer of this compound. This data is compiled based on the known spectral characteristics of its functional groups and data from closely related 2-aminothiazole analogs.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~ 3.5 - 4.0Singlet, 2H (CH₂)~ 35 - 45C5 (CH₂)
~ 7.0 - 7.5Broad Singlet, 2H (NH₂)~ 170 - 180C4 (C=O)
~ 10.0 - 11.0Broad Singlet, 1H (NH)~ 180 - 190C2 (C=N)

Note: The chemical shifts for NH and NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3100N-H stretching (amine & amide)Strong, Broad
1720 - 1680C=O stretching (ketone in a 5-membered ring)Strong
1650 - 1600C=N stretching (endocyclic)Medium
1580 - 1520N-H bendingMedium
~ 700C-S stretchingWeak - Medium
Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Assignment Notes
116[M]⁺Molecular ion peak for C₃H₄N₂OS.
VariesFragment IonsFragmentation pattern will depend on ionization energy. Common losses may include CO, HNCO, and elements of the thiazole ring.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard.

    • Longer acquisition times or a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[3]

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The sample concentration should be about 0.5-1%.[3][4]

    • First, grind the sample in the mortar until it is a fine, fluffy powder. Then, add the KBr and continue to grind gently to ensure a homogeneous mixture.[4]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent disc.[5]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.[6]

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization:

    • The sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV).[7][8]

    • This causes the ejection of an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺).[9]

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions.[7]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized heterocyclic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis & Purification Purity Purity Check (TLC, HPLC) Synthesis->Purity MS Mass Spectrometry (MS) Determine Molecular Weight Purity->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purity->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Full Structure Purity->NMR Interpretation Combine & Interpret Data MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmed Interpretation->Structure

Caption: General workflow for compound characterization.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Aminothiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiazol-4-ol is a heterocyclic compound belonging to the thiazole family. A critical feature of this molecule is the existence of prototropic tautomerism, where it is in a dynamic equilibrium with its more stable keto tautomer, 2-aminothiazolidin-4-one.[1][2] This guide will delve into the physicochemical properties, spectroscopic data, and synthetic methodologies related to this scaffold, with a primary focus on the fundamental 2-aminothiazole core structure, from which the properties of the 4-ol/4-one derivative can be inferred. The 2-aminothiazole moiety is a significant pharmacophore found in numerous approved drugs, including sulfathiazole, meloxicam, and various cephalosporin antibiotics.[3][4] Its prevalence in medicinal chemistry underscores the importance of understanding its core characteristics for researchers and drug development professionals.[5][6]

Tautomerism: The Central Chemical Feature

The defining chemical characteristic of this compound is its existence as part of a tautomeric equilibrium. The compound can exist in both the enol form (this compound) and the keto form (2-aminothiazolidin-4-one). Furthermore, an amino-imine tautomerism is also at play. Computational studies on related structures suggest that the presence of water can lower the energy barrier for the proton transfer between these forms.[2] The equilibrium between these structures is fundamental to the molecule's reactivity and interactions in biological systems.

Caption: Tautomeric equilibria of the 2-aminothiazol-4-one scaffold.

Physical and Chemical Properties

Quantitative data for the parent compound, 2-aminothiazole, and related derivatives are summarized below. These values provide a baseline for understanding the characteristics of the this compound system.

Table 1: Physical Properties of 2-Aminothiazole and Derivatives
Property2-Aminothiazole2-Amino-4-thiazoleacetic acidReference
CAS Number 96-50-429676-71-9[7][8]
Molecular Formula C₃H₄N₂SC₅H₆N₂O₂S[7][8]
Molecular Weight 100.14 g/mol 158.18 g/mol [3][8]
Appearance Light brown/yellow crystals or granular solid.[3][7]Powder[8]
Melting Point 86-91 °C130 °C (decomposes)[8]
Boiling Point 117 °C at 20 hPaDecomposes[3]
Solubility in Water 100 g/L at 20 °CSoluble[3][9]
Other Solubilities Soluble in alcohols and diethyl ether.[3]-
pH 9.6 (100 g/L in H₂O at 20 °C)-[10]
Vapor Pressure <1 hPa at 20 °C-
Autoignition Temp. 600 °C-
Table 2: Spectroscopic Data for the 2-Aminothiazole Core

Note: Spectroscopic data is highly dependent on the solvent and specific substitution pattern. The following are representative values for derivatives containing the core structure.

TechniqueNucleus/RegionChemical Shift (δ) / Wavenumber (cm⁻¹)Compound / SolventReference
¹³C NMR C2 (C-NH₂)~168 ppmEthyl 2-amino-4-thiazoleacetate / DMSO-d₆[11]
C4~145 ppmEthyl 2-amino-4-thiazoleacetate / DMSO-d₆[11]
C5~105 ppmEthyl 2-amino-4-thiazoleacetate / DMSO-d₆[11]
¹H NMR NH₂~7.1 ppm (broad)2-amino-4-methylthiazole / DMSO-d₆[12]
H5~6.2 ppm2-amino-4-methylthiazole / DMSO-d₆[12]
FTIR N-H stretch (amine)3400-3100 cm⁻¹2-amino-4-methylthiazole (in Ar matrix)[13]
C=N stretch (ring)~1640 cm⁻¹2-amino-4-methylthiazole (in Ar matrix)[13]
Ring vibrations1550-1400 cm⁻¹2-amino-4-methylthiazole (in Ar matrix)[13]
Mass Spec. Exact Mass100.00951931 Da2-Aminothiazole[7]

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The most common and straightforward method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thiourea.[4][14]

General Protocol for Synthesis of a 4-Substituted 2-Aminothiazole:

  • Reactant Preparation: Dissolve the substituted α-bromo ketone (1.0 mmol) and thiourea (1.2 mmol) in a suitable solvent such as ethanol (5-10 mL) in a round-bottom flask.[14]

  • Reaction: The mixture is stirred and heated to reflux (approximately 70-80 °C).[14][15]

  • Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[14][15]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured over crushed ice to precipitate the product.[14]

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration and washed with cold water or acetone.[15] The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the final product.[14]

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants 1. Dissolve α-bromo ketone and thiourea in ethanol Reflux 2. Heat to reflux (70-80 °C) Reactants->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Precipitate 4. Cool and pour onto ice Monitor->Precipitate Reaction Complete Filter 5. Filter solid product Precipitate->Filter Purify 6. Recrystallize from ethanol Filter->Purify Product Purified 2-Aminothiazole Derivative Purify->Product

Caption: General experimental workflow for Hantzsch 2-aminothiazole synthesis.

Application in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding make it an excellent building block for designing molecules that can interact with biological targets such as enzymes and receptors. It serves as a key intermediate in the synthesis of a wide array of therapeutic agents.

logical_relationship cluster_classes Therapeutic Classes Core 2-Aminothiazole Core Key Synthetic Building Block Sulfas Sulfonamides (e.g., Sulfathiazole) Core:head->Sulfas Precursor for Kinase Kinase Inhibitors (e.g., Dasatinib) Core:head->Kinase Core scaffold for GPCR GPCR Ligands (e.g., Pramipexole) Core:head->GPCR Pharmacophore in Antibiotics Cephalosporins (e.g., Cefixime) Core:head->Antibiotics Side-chain component in

Caption: Role of the 2-aminothiazole core as a precursor in drug development.

References

2-Amino-4-thiazolidinone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-amino-4-thiazolidinone, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document covers its chemical identifiers, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as a scaffold for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-Amino-4-thiazolidinone exists in a tautomeric equilibrium with its imino form, 2-imino-4-thiazolidinone. The imino tautomer is frequently the more stable and commonly cited form in chemical literature. The Chemical Abstracts Service (CAS) number predominantly used for this compound is that of the imino form.

Table 1: Identifiers for 2-Amino-4-thiazolidinone and its Tautomer

Identifier2-Amino-1,3-thiazolidin-4-one2-Imino-4-thiazolidinone
CAS Number Not commonly assigned556-90-1[1][2][3][4][5]
IUPAC Name 2-amino-1,3-thiazolidin-4-one[6]2-imino-1,3-thiazolidin-4-one[2]
Molecular Formula C₃H₆N₂OS[6]C₃H₄N₂OS[2][4]
InChI InChI=1S/C3H6N2OS/c4-3-5-2(6)1-7-3/h3H,1,4H2,(H,5,6)[6]InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6)[4]
InChIKey LRIYFYUQOIQGQV-UHFFFAOYSA-N[6]HYMJHROUVPWYNQ-UHFFFAOYSA-N[4]
SMILES C1C(=O)NC(S1)N[6]N=C1NC(=O)CS1[5]
Synonyms 2-aminothiazolidin-4-one, amino-4-thiazolidinone[6]Pseudo-Thiohydantoin, 2-Amino-thiazol-4-one[4]

Table 2: Physicochemical Properties of 2-Amino-4-thiazolidinone

PropertyValueSource
Molecular Weight 118.16 g/mol [6]
Monoisotopic Mass 118.02008399 Da[6]
XLogP3 -0.7[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 0[6]
Topological Polar Surface Area 80.4 Ų[6]
Heavy Atom Count 6[6]

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-thiazolidinone and its derivatives is well-established, with the most common method involving the cyclocondensation of a thiourea or its derivatives with an α-haloacetic acid or its ester.[7][8]

General Experimental Protocol for the Synthesis of 2-Imino-4-thiazolidinone

This protocol describes a general method for the synthesis of the parent compound.

Materials:

  • Thiourea

  • Chloroacetic acid[8]

  • Ethanol or Water (as solvent)[8]

  • Sodium acetate (for neutralization, if starting from an ester)

Procedure:

  • A solution of equimolar amounts of thiourea and chloroacetic acid is prepared in a suitable solvent such as ethanol or water.[8]

  • The reaction mixture is refluxed for a period of 1 to 10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • If an ester of chloroacetic acid is used, a neutralization step with a base like sodium acetate is typically required.

  • The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-imino-4-thiazolidinone.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the thiazolidinone ring and its substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Thiourea & Chloroacetic Acid) reaction Cyclocondensation Reaction (Reflux in Solvent) start->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (IR, NMR, MS) purification->characterization screening In vitro Screening (Antimicrobial, Anticancer) characterization->screening mic_ic50 Determination of MIC/IC50 screening->mic_ic50 sar Structure-Activity Relationship (SAR) Studies mic_ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow from synthesis to biological evaluation of 2-amino-4-thiazolidinone derivatives.

Biological Activities and Therapeutic Potential

The 2-amino-4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[9]

Antimicrobial Activity

Derivatives of 2-amino-4-thiazolidinone have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action for some thiazolidinone derivatives is proposed to involve the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[10]

Table 3: Antimicrobial Activity of Selected 2-Amino-4-thiazolidinone Derivatives

Compound/DerivativeTarget OrganismActivity (MIC/IC₅₀)Reference
2-Aryl-3-aminothiazolidin-4-one derivativesS. aureusIC₅₀: 25 to 100 µg/mL
4-Thiazolidinone-thiazole hybridsP. aeruginosaMIC: 26.3 to 378.5 µM[11]
2,3-Diaryl-thiazolidin-4-onesGram-positive & Gram-negative bacteriaMIC: 0.008–0.24 mg/mL[10]
3-Amino-2-aryl/alkylthiazolidin-onesS. aureus MSSAMIC = 9.765 µg/mL[12]
Thiazolidinone-Indolin-2-One AnalogsS. aureusSusceptible to compound 7d[13]
Anticancer Activity

Numerous studies have highlighted the potential of 2-amino-4-thiazolidinone derivatives as anticancer agents. These compounds have shown cytotoxicity against a variety of cancer cell lines.

Table 4: Anticancer Activity of Selected 2-Amino-4-thiazolidinone Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Reference
N-(2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl)-2-(naphthalene-2-yloxy)acetamide (A3)HL-60 (Leukemia)2.4 µg/ml[14]
N-(2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl)-2-(naphthalene-2-yloxy)acetamide (A3)MCF-7 (Breast Cancer)2.3 µg/ml[14]
Isatin-based thiazolidin-4-one derivatives (28b)HepG2, MCF-7, HT-294.97 µM, 5.33 µM, 3.29 µM[15]
Imidazopyridine–4-thiazolidinone hybridsMCF-7, A549, DU145Micromolar level[16]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones (14b)MCF-7 (Breast Cancer)0.85 μM[17]

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many 2-amino-4-thiazolidinone derivatives are still under investigation, a related class of compounds, the thiazolidinediones (which includes the antidiabetic drugs rosiglitazone and pioglitazone), are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[18][19][20] Activation of this nuclear receptor plays a crucial role in regulating glucose and lipid metabolism. It is hypothesized that some 2-amino-4-thiazolidinone derivatives may also interact with this or related signaling pathways.

PPAR_Pathway Simplified PPARγ Signaling Pathway ligand Thiazolidinone Derivative (Ligand) receptor PPARγ/RXR Heterodimer ligand->receptor Binds and Activates ppre Peroxisome Proliferator Response Element (PPRE) in DNA receptor->ppre Binds to transcription Gene Transcription ppre->transcription Initiates response Biological Response (e.g., Regulation of Metabolism) transcription->response

Caption: Simplified representation of the PPARγ signaling pathway, a potential target for thiazolidinone-based compounds.

Conclusion

2-Amino-4-thiazolidinone represents a highly valuable scaffold in the field of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential in treating a range of diseases, including infectious diseases and cancer.

References

An In-depth Technical Guide to the Structural Isomers of 2-Iminothiazolidin-4-one: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-iminothiazolidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the synthesis, characterization, and diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and immunomodulatory properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structural Isomers and Tautomerism

The 2-iminothiazolidin-4-one core exists in equilibrium with its tautomeric form, 2-aminothiazol-4(5H)-one. This amino-imino tautomerism is a key feature of this heterocyclic system and influences its chemical reactivity and biological interactions.[1][2] The predominant tautomer can be influenced by the solvent and the nature of substituents.[1]

Beyond tautomerism, positional isomers also exist, such as 4-iminothiazolidin-2-one. This guide will primarily focus on the derivatives of the 2-iminothiazolidin-4-one scaffold due to the extensive research into their biological activities.

Figure 1: Structural Isomers of the Thiazolidinone Core.

Synthesis of 2-Iminothiazolidin-4-one Derivatives

A variety of synthetic strategies have been developed for the preparation of 2-iminothiazolidin-4-one derivatives. One of the most common and efficient methods is the one-pot, three-component reaction of an amine, an isothiocyanate, and an α-haloacetate.[3]

General Experimental Protocol: One-Pot Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of 2-iminothiazolidin-4-one derivatives.

Materials:

  • Primary amine (1.0 eq)

  • Isothiocyanate (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Catalyst (e.g., Guanine functionalized SBA-16)[3]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the primary amine in ethanol, add the isothiocyanate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate and the catalyst to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-iminothiazolidin-4-one derivative.

Characterization: The synthesized compounds can be characterized by various spectroscopic techniques including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the characteristic peaks of the thiazolidinone ring.[4][5][6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.[4][7]

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Amine, Isothiocyanate, Ethyl Bromoacetate) reaction One-Pot Reaction (Ethanol, Catalyst, Reflux) start->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure 2-Iminothiazolidin-4-one Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Confirmation ms Mass Spectrometry product->ms Molecular Weight ir IR Spectroscopy product->ir Functional Groups

Figure 2: General Workflow for Synthesis and Characterization.

Biological Activities and Quantitative Data

Derivatives of 2-iminothiazolidin-4-one exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 2-iminothiazolidin-4-one derivatives against various cancer cell lines.[9][10][11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][11][12]

Table 1: Anticancer Activity of Selected 2-Iminothiazolidin-4-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
7kB16F10 (Melanoma)3.4[9][11]
7mB16F10 (Melanoma)7.0[9][11]
7nB16F10 (Melanoma)5.2[9][11]
24bMDA-MB-231 (Breast)8.16[13][14]
24cMCF-7 (Breast)18.03[13][14]

Signaling Pathway: The anticancer activity of some 2-iminothiazolidin-4-one derivatives has been linked to the inhibition of the PI3K/Akt signaling pathway.[12] This leads to the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately resulting in apoptosis and cell cycle arrest.[12]

anticancer_pathway compound 2-Iminothiazolidin-4-one Derivative pi3k PI3K compound->pi3k Inhibits cell_cycle Cell Cycle Arrest compound->cell_cycle akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates caspases Caspases (Pro-apoptotic) akt->caspases Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits caspases->apoptosis Induces

Figure 3: Anticancer Signaling Pathway.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively investigated for their antibacterial and antifungal properties.[15][16][17][18][19][20] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected Thiazolidinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative 1S. aureus7-13[15]
Derivative 2E. coli7-13[15]
Derivative 3C. albicans13-17[15]
Compound 5S. Typhimurium0.008-0.06 (mg/mL)[16]
S1P1 Receptor Agonism

A significant development in the therapeutic application of 2-iminothiazolidin-4-ones is their identification as potent and orally active agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[21][22][23][24] S1P1 receptor agonists play a crucial role in modulating the immune system by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism is particularly relevant for the treatment of autoimmune diseases.[22]

Signaling Pathway: 2-iminothiazolidin-4-one derivatives act as functional antagonists of the S1P1 receptor. By binding to the receptor on lymphocytes, they induce its internalization and degradation. This prevents the lymphocytes from responding to the natural S1P gradient that guides their egress from the lymph nodes, leading to their sequestration.[25]

s1p1_pathway compound 2-Iminothiazolidin-4-one (S1P1 Agonist) s1p1 S1P1 Receptor (on Lymphocyte) compound->s1p1 Binds to internalization Receptor Internalization and Degradation s1p1->internalization Induces egress_block Blockade of Lymphocyte Egress internalization->egress_block sequestration Lymphocyte Sequestration (in Lymph Nodes) egress_block->sequestration s1p_gradient S1P Gradient s1p_gradient->s1p1 Guides Egress

Figure 4: S1P1 Receptor Agonist Mechanism.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the synthesized compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-iminothiazolidin-4-one scaffold and its structural isomers represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse substitutions make them promising candidates for the development of novel therapeutic agents. This technical guide provides a foundational understanding of their chemistry, biological properties, and the experimental methodologies used for their evaluation, serving as a valuable resource for the scientific community. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Amino-4-Thiazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-amino-4-thiazolidinone, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in the development of various therapeutic agents, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development.

Core Physicochemical Data

PropertyValueSource
Melting Point241 °C (with decomposition)NIST Chemistry WebBook
Solubility
WaterData not available-
EthanolData not available-
Dimethyl Sulfoxide (DMSO)Data not available-

Experimental Protocols

To address the gap in available solubility data and to provide a standardized method for the determination of the melting point, the following detailed experimental protocols are provided.

Determination of Melting Point

This protocol is based on the capillary method as described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state. For crystalline solids, this is typically a sharp transition, and the temperature range from the initial to the final stage of melting is recorded.

Apparatus:

  • Melting point apparatus with a temperature-controlled heating block and a means for observing the sample.

  • Capillary tubes (closed at one end, approximately 100 mm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

  • Calibrated thermometer or temperature probe.

Procedure:

  • Sample Preparation:

    • Ensure the 2-amino-4-thiazolidinone sample is dry and finely powdered. If necessary, dry the sample in a desiccator over a suitable drying agent.

    • Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

    • Compact the sample by tapping the tube gently on a hard surface.

  • Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point (around 225 °C).

    • Set the heating rate to 1-2 °C per minute.

    • Observe the sample closely through the viewing lens.

    • Record the temperature at which the first signs of melting (collapse of the column or appearance of liquid) are observed.

    • Continue heating and record the temperature at which the sample is completely molten (the clear point).

    • The melting range is the interval between these two temperatures. Given that 2-amino-4-thiazolidinone decomposes, the temperature at which decomposition begins should also be noted.

Data Reporting: Report the melting range, including the onset and clear point temperatures, as well as the observed decomposition temperature. For example: "Melting range: 239-241 °C, with decomposition."

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound. The concentration of the dissolved compound can be quantified using UV-Vis spectrophotometry.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus:

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator or water bath).

  • Glass vials with screw caps.

  • Analytical balance.

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

  • UV-Vis spectrophotometer.

  • Quartz or UV-transparent cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 2-amino-4-thiazolidinone of a known concentration in the chosen solvent (e.g., water, ethanol, DMSO).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-amino-4-thiazolidinone. The λmax should be determined by scanning a solution of the compound across a range of UV wavelengths.

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Measurement:

    • Add an excess amount of 2-amino-4-thiazolidinone to a vial containing a known volume of the desired solvent (e.g., 5 mL). Ensure there is undissolved solid present.

    • Seal the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Using the equation from the calibration curve, calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility of 2-amino-4-thiazolidinone in the solvent.

Data Reporting: Report the solubility in units of g/L or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting point and solubility of 2-amino-4-thiazolidinone.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and powder sample prep2 Load into capillary tube prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Heat at controlled rate meas1->meas2 meas3 Observe melting meas2->meas3 data1 Record onset temperature meas3->data1 data2 Record clear point temperature data1->data2 data3 Note decomposition data2->data3

Workflow for Melting Point Determination

SolubilityWorkflow cluster_cal Calibration Curve Preparation cluster_exp Solubility Experiment cluster_analysis Analysis and Calculation cal1 Prepare stock solution cal2 Create serial dilutions cal1->cal2 cal3 Measure absorbance of standards cal2->cal3 cal4 Plot Absorbance vs. Concentration cal3->cal4 ana2 Calculate concentration from calibration curve cal4->ana2 exp1 Add excess solid to solvent exp2 Equilibrate with shaking (24-48h) exp1->exp2 exp3 Filter supernatant exp2->exp3 exp4 Dilute saturated solution exp3->exp4 ana1 Measure absorbance of sample exp4->ana1 ana1->ana2 ana3 Apply dilution factor to get solubility ana2->ana3

Workflow for Solubility Determination via Shake-Flask Method

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. From the early days of antimicrobial chemotherapy to the cutting edge of targeted cancer therapy, derivatives of this heterocyclic scaffold have played a pivotal role in the advancement of medicine. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 2-aminothiazole derivatives, offering a comprehensive resource for researchers in drug discovery and development.

The Dawn of a New Therapeutic Era: Discovery and Early History

The story of 2-aminothiazole derivatives is intrinsically linked to the groundbreaking discovery of sulfonamides. In the early 1930s, Gerhard Domagk's research at IG Farben in Germany led to the discovery of Prontosil, the first commercially viable antibacterial agent.[1][2] Subsequent research revealed that Prontosil was a prodrug, metabolically converted to its active form, sulfanilamide, in the body.[1] This pivotal discovery opened the floodgates for the synthesis and evaluation of thousands of sulfanilamide derivatives in a quest for improved efficacy and reduced toxicity.[1]

Among the most significant of these early modifications was the incorporation of a 2-aminothiazole ring, leading to the synthesis of sulfathiazole in 1939.[3] Sulfathiazole quickly emerged as a potent and widely used antibacterial agent, demonstrating superior activity against a broad spectrum of bacteria compared to its predecessors.[3][4] Its introduction marked a significant milestone in the pre-penicillin era, dramatically reducing morbidity and mortality from bacterial infections.[1]

The success of sulfathiazole spurred further research into 2-aminothiazole-containing compounds, solidifying the scaffold's importance in medicinal chemistry. Over the decades, this versatile core has been integrated into a multitude of drugs spanning various therapeutic areas, including antihistamines, anti-inflammatory agents, and, more recently, highly targeted anticancer drugs.[5][6]

Foundational Syntheses: The Hantzsch Thiazole Synthesis

The primary method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[5][7] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[3][8]

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a simple 2-aminothiazole derivative, 2-amino-4-phenylthiazole, from 2-bromoacetophenone and thiourea.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate at approximately 100°C with stirring for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Logical Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-Bromoacetophenone) combine Combine in Solvent (e.g., Methanol) alpha_haloketone->combine thiourea Thiourea thiourea->combine heat Heat and Stir combine->heat cool Cool to Room Temp. heat->cool precipitate Precipitate in Base (e.g., Na2CO3) cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry product 2-Aminothiazole Derivative dry->product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Key Derivatives and Their Synthesis

The versatility of the 2-aminothiazole scaffold is evident in the diverse range of drugs that incorporate this core structure. The following sections detail the historical synthesis of key derivatives.

Sulfathiazole: An Early Antibacterial Agent

The industrial synthesis of sulfathiazole in the 1940s was a multi-step process, beginning with the chlorosulfonation of acetanilide.[1]

Historical Synthesis of Sulfathiazole:

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture is then poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride. The crude product is filtered, washed with cold water, and dried.[1]

  • Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminothiazole in the presence of a base, such as pyridine, to form N-acetylsulfathiazole.

  • Hydrolysis: The final step involves the hydrolysis of the acetyl group from N-acetylsulfathiazole, typically using sodium hydroxide, to yield sulfathiazole. The product is then precipitated by acidification.

Cefdinir: A Third-Generation Cephalosporin

Cefdinir is a broad-spectrum oral cephalosporin antibiotic. Its synthesis involves the coupling of a 7-aminocephalosporanic acid (7-ACA) derivative with a 2-aminothiazole side chain.[9][10]

Synthetic Pathway to Cefdinir:

  • Synthesis of the 2-Aminothiazole Side Chain: The synthesis begins with the preparation of 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate from ethyl acetoacetate.[9] This involves multiple steps to construct the complex side chain with appropriate protecting groups.

  • Preparation of the Cephalosporin Core: 7-Amino-3-vinyl-3-cephem-4-carboxylate is prepared from 7-ACA.[9]

  • Coupling Reaction: The activated 2-aminothiazole side chain is coupled with the cephalosporin core.[9][10]

  • Deprotection: The final step involves the removal of the trityl and diphenylmethyl protecting groups to yield cefdinir.[9]

Meloxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Meloxicam is an NSAID that selectively inhibits COX-2. A common synthesis starts from saccharin.[11]

Synthesis of Meloxicam:

  • N-methylation of Saccharin: Saccharin is N-methylated using a methylating agent like methyl iodide in the presence of a base to yield N-methylsaccharin.[11]

  • Ring Opening and Esterification: The N-methylsaccharin is then treated with a strong base to open the thiazole ring, followed by esterification to form a key intermediate.

  • Condensation with 2-Amino-5-methylthiazole: The intermediate is then reacted with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to form meloxicam.[12]

Famotidine: A Histamine H₂ Receptor Antagonist

Famotidine is used to treat peptic ulcer disease and gastroesophageal reflux disease. Its synthesis involves the reaction of a guanidinothiazole derivative with sulfamide.[13]

Synthesis of Famotidine:

  • Preparation of the Iminoether Base: 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile is converted to its solid iminoether base.[13]

  • Reaction with Sulfamide: The iminoether base is then reacted with sulfamide in a methanolic medium to form crude famotidine.[13]

  • Purification: The crude product is purified by recrystallization from aqueous dimethylformamide.[13]

Mechanisms of Action and Signaling Pathways

The biological activities of 2-aminothiazole derivatives are diverse and depend on the specific substitutions on the thiazole ring and its appended functionalities.

Antimicrobial Activity: Inhibition of Folate Synthesis

The antibacterial action of sulfonamides, including sulfathiazole, stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[3][4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is vital for the synthesis of nucleic acids and some amino acids.[4]

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides:

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acid_Synthesis Nucleic Acid Synthesis THF->Nucleic_Acid_Synthesis PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHPS->Dihydropteroate DHFR->THF Sulfonamides Sulfonamides (e.g., Sulfathiazole) Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Anticancer Activity: A Multifaceted Approach

In recent years, 2-aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[6][14]

  • Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include:

    • Src Family Kinases: Dasatinib, a potent pan-Src inhibitor, contains a 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia (CML).[15]

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Several 2-aminothiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3Kα.[16]

    • Anaplastic Lymphoma Kinase (ALK): Some derivatives have shown potent inhibition of ALK, a receptor tyrosine kinase implicated in certain types of lung cancer.[17]

    • Protein Kinase CK2: Novel 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, a kinase involved in pro-oncogenic signaling.[18][19]

  • Induction of Apoptosis: Many 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[1][20]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M, preventing the cells from dividing.[1]

General Signaling Pathway for Anticancer 2-Aminothiazole Derivatives:

Anticancer_Pathway cluster_targets Cellular Targets cluster_effects Cellular Effects 2AT_Derivative 2-Aminothiazole Derivative Kinases Protein Kinases (Src, PI3K, ALK, CK2) 2AT_Derivative->Kinases Inhibition Apoptosis_Proteins Apoptosis Regulatory Proteins (Bcl-2 family) 2AT_Derivative->Apoptosis_Proteins Modulation Cell_Cycle_Proteins Cell Cycle Proteins 2AT_Derivative->Cell_Cycle_Proteins Modulation Kinase_Inhibition Inhibition of Signaling Pathways Kinases->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis Apoptosis_Proteins->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Kinase_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: General mechanisms of action for anticancer 2-aminothiazole derivatives.

Quantitative Analysis of Biological Activity

The biological activity of 2-aminothiazole derivatives is typically quantified using standardized in vitro assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial dilutions: A two-fold serial dilution of the 2-aminothiazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control (bacteria only) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Table 1: Representative MIC Values for Early 2-Aminothiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
SulfathiazoleStreptococcus pyogenes4-8[3]
SulfathiazoleStaphylococcus aureus16-64[3]
SulfathiazoleEscherichia coli>128[3]

Note: The MIC values for early sulfonamides can vary significantly depending on the bacterial strain and testing methodology.

Anticancer Activity: Half-Maximal Inhibitory Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drugs, it is the concentration of the drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Representative IC₅₀ Values for Anticancer 2-Aminothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Target/MechanismReference
DasatinibK562 (CML)<0.001Pan-Src/Abl kinase inhibitor[15]
Compound 27HeLa (Cervical)1.6Antitumor[14]
Compound 54MCF-7 (Breast)0.00103PI3Kα inhibitor[16]
Compound 23HT-29 (Colon)<10VEGFR-2 inhibitor[16]

Conclusion

From its origins in the early fight against bacterial infections to its current role in the development of targeted cancer therapies, the 2-aminothiazole scaffold has proven to be an exceptionally fruitful source of new medicines. Its synthetic accessibility via the Hantzsch reaction and the rich chemical space that can be explored through derivatization ensure its continued relevance in drug discovery. This technical guide has provided a historical overview, detailed key synthetic methodologies, and outlined the primary mechanisms of action for this remarkable class of compounds, offering a solid foundation for researchers dedicated to the ongoing exploration of 2-aminothiazole derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4-thiazolidinone from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-4-thiazolidinone, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document outlines the synthetic procedure, reaction mechanism, and potential applications of this compound and its derivatives.

Introduction

2-Amino-4-thiazolidinone, and its tautomeric form 2-imino-4-thiazolidinone, serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2][3] The thiazolidinone ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties.[4][5][6][7][8][9] The synthesis described herein is a reliable and straightforward method for producing this valuable intermediate.

Synthesis of 2-Amino-4-thiazolidinone

The reaction involves the condensation of thiourea with a monohalogenoacetic acid, such as chloroacetic acid, in the presence of a base.[10][11] The base neutralizes the hydrohalic acid formed during the reaction, facilitating the cyclization process.

Reaction Scheme

Reaction_Scheme Thiourea Thiourea Arrow1 -> ChloroaceticAcid Chloroacetic Acid Plus1 + Intermediate [Intermediate] Arrow1->Intermediate Arrow2 -> Intermediate->Arrow2 Product 2-Amino-4-thiazolidinone Arrow2->Product

Caption: General reaction scheme for the synthesis of 2-amino-4-thiazolidinone.

Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of 2-imino-4-thiazolidinone.[10]

Materials:

  • Thiourea

  • Monochloroacetic acid

  • Sodium acetate

  • Water

  • Ethanol (for washing)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve thiourea (304.5 g) and sodium acetate (361 g) in water (1340 mL) with heating.

  • While stirring and gently refluxing the mixture, add a solution of monochloroacetic acid (378 g) in water (365 mL) dropwise.

  • After the addition is complete, continue to heat the mixture at reflux for 9 hours.

  • Cool the reaction mixture to room temperature with stirring, and then further cool to approximately 10°C for about 3 hours to facilitate precipitation.

  • Collect the precipitated crystals by filtration using a Buchner funnel.

  • Wash the crystals with cold water and then with ethanol.

  • Dry the crystals to obtain 2-imino-4-thiazolidinone.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
Thiourea76.124.00304.5-
Monochloroacetic Acid94.504.00378.0-
Sodium Acetate82.034.40361.0-
2-Imino-4-thiazolidinone (Product)116.143.26378.581.5

Table 1: Summary of reactants and product yield for the synthesis of 2-imino-4-thiazolidinone.[10]

Reaction Mechanism

The formation of the 2-amino-4-thiazolidinone ring proceeds through a plausible multi-step mechanism:

Caption: Proposed reaction mechanism for the formation of 2-amino-4-thiazolidinone.

Applications in Drug Development

The 2-amino-4-thiazolidinone core is a versatile starting material for the synthesis of a multitude of derivatives with diverse pharmacological activities.[1][3] Its derivatives have been investigated for a wide range of therapeutic applications.

Workflow for Derivative Synthesis and Screening

Drug_Development_Workflow Start Synthesis of 2-Amino-4-thiazolidinone Derivatization Derivatization/ Functionalization Start->Derivatization Library Library of Thiazolidinone Derivatives Derivatization->Library Screening Biological Screening (e.g., antimicrobial, anticancer) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: General workflow for the development of drug candidates from 2-amino-4-thiazolidinone.

Diverse Biological Activities of 4-Thiazolidinone Derivatives

The modification of the 2-amino group, the active methylene group at the 5-position, and the nitrogen at the 3-position allows for the generation of a vast library of compounds for drug discovery.[1][6]

Biological_Activities Core 4-Thiazolidinone Derivatives Antimicrobial Antimicrobial Core->Antimicrobial Antiinflammatory Anti-inflammatory Core->Antiinflammatory Anticancer Anticancer Core->Anticancer Antidiabetic Antidiabetic Core->Antidiabetic Anticonvulsant Anticonvulsant Core->Anticonvulsant Antiviral Antiviral Core->Antiviral

Caption: Diverse pharmacological activities of 4-thiazolidinone derivatives.

Conclusion

The synthesis of 2-amino-4-thiazolidinone from thiourea and chloroacetic acid is an efficient method to produce a key intermediate for drug discovery and development. The versatility of the thiazolidinone scaffold allows for the creation of diverse molecular libraries with a wide range of biological activities, making it a continued area of interest for medicinal chemists.

References

Application Notes and Protocols for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry with significant applications in drug discovery and development. The thiazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2][3]

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring.[1][4] This method is widely utilized due to its reliability, generally high yields, and the accessibility of starting materials.[2][5] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and protein kinase inhibitory effects, making them highly valuable in medicinal chemistry.[1][2][4][6][7]

Reaction Mechanism

The Hantzsch synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic (S_N2) attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[5]

  • Intermediate Formation: This initial reaction forms an intermediate, which can exist in equilibrium between its open-chain and cyclic hemiacetal-like forms.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular attack on the carbonyl carbon.[5]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.[5]

Data Presentation: Synthesis of Thiazole Derivatives

The following tables summarize quantitative data from various Hantzsch thiazole synthesis protocols, showcasing the versatility of this reaction with different substrates and conditions.

Table 1: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives [2]

This table illustrates the synthesis of thiazole derivatives via a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. The reaction was performed under both conventional heating and ultrasonic irradiation.

EntrySubstituent (Ar)MethodTime (h)Yield (%)
1C₆H₅A2.588
B2.090
24-CH₃-C₆H₄A2.085
B1.587
34-Cl-C₆H₄A3.082
B2.084
44-NO₂-C₆H₄A3.579
B2.085
52-OH-C₆H₄A2.584
B1.586
64-OCH₃-C₆H₄A2.088
B1.590

Method A: Conventional heating at 65 °C in EtOH/Water (50/50). Method B: Ultrasonic irradiation at room temperature in EtOH/Water (50/50).

Table 2: Synthesis of 2-Amino Thiazole Derivatives with Varied Substituents

This table presents the yields for the synthesis of various N-substituted and 4-substituted 2-aminothiazole derivatives.

Compound IDYield (%)
6a-CH₃-H61.62
6b-CH₃-CO-cyclopropyl69
6c-(CH₂)-(6-Cl-pyridin-3-yl)-CO-cyclopropyl68
6d-CH₃-CO-(4-F-C₆H₄)77
6e-(CH₂)-(6-Cl-pyridin-3-yl)-CO-(4-F-C₆H₄)66
6f-CH₃-CO-(2-F-C₆H₄)69

Reactions were carried out with the appropriate α-haloketone and substituted thioamide.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol details the straightforward synthesis of a simple 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Hot plate/stirrer

  • Büchner funnel and side-arm flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles under Ultrasonic Irradiation[2]

This protocol describes an environmentally benign, one-pot synthesis of more complex thiazole derivatives.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol)

  • Silica supported tungstosilicic acid catalyst

  • Ethanol/Water (50/50, v/v) (5 mL)

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and a catalytic amount of silica supported tungstosilicic acid in 5 mL of ethanol/water (50/50, v/v).

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1.5-2 hours), filter the reaction mixture to recover the solid catalyst.

  • The filtrate contains the product, which can be isolated by evaporation of the solvent and subsequent purification if necessary.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 SN2 Attack Reactants->SN2 Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate (Thiazoline precursor) Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product Thiazole Dehydration->Product

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

General Experimental Workflow

Experimental_Workflow Start Start Mixing Mix α-Haloketone and Thioamide in Solvent Start->Mixing Heating Heat Reaction Mixture (e.g., Reflux or Microwave) Mixing->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Workup Work-up (e.g., Neutralization, Precipitation) Monitoring->Workup Reaction Complete Isolation Isolate Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A general workflow for Hantzsch thiazole synthesis.

Thiazole Derivatives as PI3K/mTOR Signaling Pathway Inhibitors

Thiazole-based compounds have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[8]

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Thiazole Thiazole Derivative Inhibitor Thiazole->PI3K Thiazole->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Iminothiazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of 2-iminothiazolidin-4-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for the generation of compound libraries for drug discovery programs.

Introduction

2-Iminothiazolidin-4-one derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticancer, and potent agonism of the S1P1 receptor.[3][4][5] The one-pot, multi-component reaction (MCR) approach to their synthesis is highly advantageous as it offers operational simplicity, high atom economy, and the ability to generate diverse molecular structures from readily available starting materials.[6][7] This document details various protocols for one-pot synthesis and highlights the applications of the resulting compounds in drug development.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methodologies for 2-Iminothiazolidin-4-one Derivatives
MethodologyReactantsCatalyst/ConditionsReaction TimeYield Range (%)Key Advantages
Catalyst-Free Primary Amine, Phenyl Isothiocyanate, Dimethyl Acetylenedicarboxylate (DMAD)Ethanol, Room Temperature~2 hoursGood to ExcellentSimple, mild conditions, no catalyst required.[7]
Copper-Catalyzed Alkyl Amine, Isothiocyanate, Diazo AcetateCuI, CH₃CN/THF, Room TemperatureNot specifiedHighMild reaction conditions, broad functional group tolerance, scalable.[8]
Guanine-SBA-16 Catalyzed Aromatic/Aliphatic Amine, Aryl Isothiocyanate, Ethyl BromoacetateGuanine-functionalized SBA-16, Room TemperatureNot specifiedUp to 94%Heterogeneous catalyst, recyclable, mild conditions.
Visible-Light-Driven Isothiocyanate, Amine, Aryl DiazoacetatePhotocatalyst/base/metal-free, white light, Room TemperatureNot specifiedNot specifiedMetal-free, uses a low-energy light source.[6]
Table 2: Yields of Selected 2-Iminothiazolidin-4-one Derivatives via Catalyst-Free Synthesis[1]
AmineProductYield (%)Melting Point (°C)
PhenethylamineMethyl [4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate80129-130
BenzylamineMethyl [3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate85135-136
4-MethoxybenzylamineMethyl [3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate82142-143
AnilineMethyl [4-oxo-2-(phenylimino)-3-phenyl-1,3-thiazolidin-5-ylidene]acetate75155-156

Experimental Protocols

Protocol 1: General Catalyst-Free One-Pot Synthesis

This protocol describes a general method for the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives from a primary amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (DMAD).[1][7]

Materials:

  • Primary amine (e.g., phenethylamine)

  • Phenyl isothiocyanate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Ethanol (absolute)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1 mmol) in absolute ethanol.

  • Add phenyl isothiocyanate (1 mmol) to the solution and stir the mixture at room temperature for approximately 1 hour to form the thiourea intermediate.

  • To this mixture, add dimethyl acetylenedicarboxylate (1 mmol) and continue stirring for an additional hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by filtration and recrystallization from ethanol to yield the pure 2-imino-1,3-thiazolidin-4-one derivative.[7]

Protocol 2: Copper-Catalyzed One-Pot Synthesis

This protocol is an adaptation from a copper-catalyzed tandem annulation reaction.[9][10]

Materials:

  • Alkyl amine (e.g., phenylmethanamine) (0.222 mmol)

  • Isothiocyanate (e.g., phenyl isothiocyanate) (0.185 mmol)

  • Diazo acetate (e.g., ethyl 2-diazoacetate) (0.278 mmol)

  • Copper(I) iodide (CuI) (0.4 equiv.)

  • Acetonitrile (CH₃CN) and Tetrahydrofuran (THF) (1:1 mixture)

  • Stir plate and magnetic stir bar

  • Reaction vial (open to air)

Procedure:

  • To a reaction vial, add the alkyl amine (0.222 mmol), isothiocyanate (0.185 mmol), diazo acetate (0.278 mmol), and CuI (0.4 equiv.).

  • Add 2 mL of a 1:1 mixture of CH₃CN and THF as the solvent.

  • Stir the reaction mixture, open to the air, at room temperature (25 °C).

  • Monitor the reaction for completion by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-iminothiazolidin-4-one product.

Visualizations

Reaction_Mechanism R1NH2 Primary Amine Thiourea Thiourea Intermediate R1NH2->Thiourea + PhNCS Phenyl Isothiocyanate PhNCS->Thiourea Intermediate_I Michael Adduct Thiourea->Intermediate_I + DMAD DMAD Dimethyl Acetylenedicarboxylate DMAD->Intermediate_I Product 2-Iminothiazolidin-4-one Intermediate_I->Product Intramolecular Cyclization - MeOH

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental_Workflow Reactants 1. Mix Amine and Isothiocyanate in Solvent Intermediate_Formation 2. Stir for Intermediate Formation (e.g., 1 hr) Reactants->Intermediate_Formation Reactant2_Addition 3. Add Third Component (e.g., DMAD) Intermediate_Formation->Reactant2_Addition Reaction 4. Stir to Completion (Monitor by TLC) Reactant2_Addition->Reaction Workup 5. Product Isolation (Filtration/Extraction) Reaction->Workup Purification 6. Purification (Recrystallization/ Chromatography) Workup->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for one-pot synthesis.

Biological_Screening_Workflow Synthesis Synthesized 2-Iminothiazolidin-4-one Derivatives Library Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound Selection Dose_Response->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Mechanism_of_Action Mechanism of Action Studies Lead_Compound->Mechanism_of_Action In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Compound->In_Vivo SAR_Studies->Synthesis Optimization

Caption: Logical workflow for biological activity screening.

Application Notes

The 2-iminothiazolidin-4-one scaffold is a versatile platform for the development of novel therapeutic agents, with derivatives demonstrating a wide array of pharmacological activities.

  • Antimicrobial Agents: These compounds have been evaluated for their activity against various bacterial and fungal strains.[4][11] Some derivatives show significant antibacterial activity, particularly against Gram-positive bacteria.[4]

  • Anticancer Activity: Numerous studies have highlighted the potential of 2-iminothiazolidin-4-one derivatives as anticancer agents.[2][3] They have been tested against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and colon cancer (HT-29), with some compounds showing IC₅₀ values comparable to standard drugs like doxorubicin.[2][3]

  • Anti-inflammatory Properties: Certain derivatives have been investigated for their anti-inflammatory effects.[4] The thiazolidin-2,4-dione series, a related class, has shown notable anti-inflammatory activity in carrageenan-induced rat paw edema models.[4]

  • S1P1 Receptor Agonists: A significant application is in the development of sphingosine-1-phosphate receptor 1 (S1P1) agonists.[5] These agonists can block the egress of lymphocytes from lymphoid organs and are promising for the oral treatment of autoimmune disorders. One such compound, ACT-128800, emerged from this class and was selected for clinical development.[5]

  • Other Therapeutic Areas: The versatility of this scaffold has led to its investigation in other therapeutic areas as well, including as antidiabetic, antioxidant, antimalarial, anti-HIV, and anticonvulsant agents.[1]

The straightforward, one-pot synthesis of these compounds allows for the rapid generation of a library of analogs. This facilitates comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of lead compounds for a specific biological target. The workflow for such a screening process, from initial synthesis to lead compound identification, is depicted in the logical workflow diagram above. The non-toxic nature of some of these compounds on normal cell lines, such as NIH-3T3 mouse fibroblast cells, further enhances their potential as drug candidates.[12]

References

Application Notes and Protocols: 2-Amino-4-thiazolidinone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-4-thiazolidinone as a pivotal scaffold in the synthesis of diverse heterocyclic compounds with significant biological activities. This document outlines key synthetic protocols, quantitative data on the biological evaluation of its derivatives, and insights into their mechanisms of action, particularly in the context of antimicrobial and anticancer applications.

Synthetic Applications of 2-Amino-4-thiazolidinone

2-Amino-4-thiazolidinone is a versatile starting material for the synthesis of a wide array of heterocyclic systems due to the presence of multiple reactive sites: an exocyclic amino group, an endocyclic nitrogen atom, and an active methylene group at the C-5 position.

Synthesis of 2-Imino-4-thiazolidinones and their Derivatives

A fundamental application of 2-amino-4-thiazolidinone is in the synthesis of 2-imino-4-thiazolidinone derivatives. This is often achieved through reactions involving the exocyclic amino group.

Experimental Protocol: General Synthesis of 2-(Arylimino)thiazolidin-4-ones [1]

A solution of the appropriate 2-chloro-N-(aryl)acetamide (10 mmol) and ammonium thiocyanate (15 mmol) in absolute ethanol (30 mL) is refluxed for 4 hours. The reaction mixture is then allowed to stand overnight. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 2-(arylimino)thiazolidin-4-one derivative.

  • Example: Synthesis of (Z)-2-(2-Chloro-5-nitrophenylimino)thiazolidin-4-one[1]

    • Yield: 76%

    • Melting Point: 198–199 °C

    • IR (KBr, cm⁻¹): 3136 (NH), 1738 (CO)

    • ¹H-NMR (DMSO-d₆, δ ppm): 4.09 (s, 2H, CH₂), 7.81 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 12.23 (s, 1H, NH)

    • ¹³C-NMR (DMSO-d₆, δ ppm): 34.57 (CH₂), 116.96, 119.99, 131.12, 133.19, 146.50, 146.78, 160.11, 173.73 (Ar-C and CO)

Knoevenagel Condensation for 5-Arylidene Derivatives

The active methylene group at the C-5 position of the 2-amino-4-thiazolidinone ring readily participates in Knoevenagel condensation with various aromatic aldehydes to furnish 5-arylidene derivatives, which are often associated with enhanced biological activity.

Experimental Protocol: General Synthesis of 5-Arylidene-2-imino-4-thiazolidinones [2]

A mixture of a 2-imino-4-thiazolidinone derivative (1 mmol), an appropriate aromatic aldehyde (1 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The solid product is filtered, washed with water, and recrystallized from a suitable solvent.

  • Example: A key intermediate, 3-Ethyl-2-(3-fluoro-4-morpholin-4-yl-phenylimino)-thiazolidin-4-one, can be condensed with various aryl aldehydes to produce a library of 5-benzylidene derivatives in excellent yields.[2]

Synthesis of Fused Heterocyclic Systems: Thiazolo[3,2-a]pyrimidines

The bifunctional nature of 2-amino-4-thiazolidinone allows for its use in the construction of fused heterocyclic systems. A notable example is the synthesis of thiazolo[3,2-a]pyrimidines through reaction with β-dicarbonyl compounds or their equivalents.

Experimental Protocol: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

A mixture of 2-aminothiazole (as a related precursor) and an α,β-unsaturated ketone in an ethanolic solution of sodium hydroxide is stirred at room temperature. The resulting solid is filtered, washed with ethanol, and recrystallized to yield the corresponding thiazolo[3,2-a]pyrimidine derivative. While this protocol uses a 2-aminothiazole, similar principles apply to 2-amino-4-thiazolidinone, which can be envisioned to react with suitable three-carbon electrophiles to form the pyrimidine ring.

Biological Applications and Quantitative Data

Derivatives of 2-amino-4-thiazolidinone have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial potential of 2-amino-4-thiazolidinone derivatives against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound TypeTest OrganismMIC (µg/mL)Reference
2,3-diaryl-thiazolidin-4-onesS. Typhimurium0.008 - 0.06[3]
2,3-diaryl-thiazolidin-4-onesS. aureus0.008 - 0.24[3]
2-Iminothiazolidin-4-one-thiazole hybridsP. aeruginosa26.3 - 378.5 (µM)[4]
Chloro-substituted thiazolidin-4-onesGram-positive and Gram-negative bacteriaPotent activity[5]
2-Imino-4-thiazolidinone derivativesStaphylococcus aureusZone of inhibition: 10 – 20mm[2]
Anticancer Activity

A significant area of research has focused on the anticancer properties of 2-amino-4-thiazolidinone derivatives. These compounds have shown cytotoxicity against various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC₅₀).

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
2,4-dioxothiazolidine derivative (Compound 22)HepG2 (Liver Cancer)2.04 ± 0.06[6]
2,4-dioxothiazolidine derivative (Compound 22)MCF-7 (Breast Cancer)1.21 ± 0.04[6]
Thiazolidine-2,4-dione hybrids (Compound 12a)Caco-2 (Colon Cancer)2[7]
Thiazolidine-2,4-dione hybrids (Compound 12a)HepG-2 (Liver Cancer)10[7]
Thiazolidine-2,4-dione hybrids (Compound 12a)MDA-MB-231 (Breast Cancer)40[7]
2-iminothiazolidin-4-one derivative (Compound 22)MCF-7 (Breast Cancer)58.33[8]

Mechanism of Action in Cancer

The anticancer activity of 2-amino-4-thiazolidinone derivatives is often attributed to the induction of apoptosis through various signaling pathways. Key mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the modulation of the PI3K/Akt signaling pathway.

Inhibition of VEGFR-2 Signaling

Several 2,4-dioxothiazolidine derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.[4][6][7][9]

Experimental Protocol: In Vitro VEGFR-2 Enzyme Inhibition Assay [6]

The inhibitory activity of the synthesized compounds against VEGFR-2 can be evaluated using a commercially available kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The IC₅₀ values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Example Data: A novel 2,4-dioxothiazolidine derivative (compound 22) exhibited potent VEGFR-2 inhibition with an IC₅₀ of 0.079 µM.[6]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[10] Some thiazolidinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis. Molecular docking studies have suggested that thiazolidin-4-one scaffolds can bind to the PI3Kα isoform.[11]

Induction of Apoptosis

The inhibition of pro-survival pathways like VEGFR-2 and PI3K/Akt by 2-amino-4-thiazolidinone derivatives ultimately leads to the activation of the apoptotic cascade. This is often characterized by an increase in the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases, such as caspase-3 and -7.

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of 2-amino-4-thiazolidinone.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactions cluster_products Product Classes alpha_halo_acid α-Halo Carboxylic Acid Derivative thiazolidinone_core 2-Amino-4-thiazolidinone alpha_halo_acid->thiazolidinone_core Reaction thiourea Thiourea thiourea->thiazolidinone_core knoevenagel Knoevenagel Condensation (Aromatic Aldehydes) thiazolidinone_core->knoevenagel fused_synthesis Fused Ring Synthesis (β-Dicarbonyls, etc.) thiazolidinone_core->fused_synthesis imino_derivatization Imino-N Derivatization thiazolidinone_core->imino_derivatization arylidene_derivatives 5-Arylidene Derivatives knoevenagel->arylidene_derivatives fused_heterocycles Fused Heterocycles (e.g., Thiazolo[3,2-a]pyrimidines) fused_synthesis->fused_heterocycles imino_derivatives 2-Imino Derivatives imino_derivatization->imino_derivatives

Caption: Synthetic workflow for 2-amino-4-thiazolidinone and its derivatives.

Proposed Anticancer Signaling Pathway

The diagram below outlines a proposed signaling pathway for the anticancer activity of certain 2-amino-4-thiazolidinone derivatives, integrating the inhibition of VEGFR-2 and PI3K/Akt pathways leading to apoptosis.

G cluster_receptor Cell Surface Receptor cluster_inhibitor Inhibitory Action cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates GrowthFactor VEGF GrowthFactor->VEGFR2 Binds Thiazolidinone 2-Amino-4-thiazolidinone Derivative Thiazolidinone->VEGFR2 Inhibits Thiazolidinone->PI3K Inhibits ROS ROS Increase Thiazolidinone->ROS Induces Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Apoptosis Apoptosis Bad->Apoptosis Bcl2->Apoptosis Caspase Caspase Activation Caspase->Apoptosis ROS->Caspase Activates

Caption: Proposed anticancer mechanism of 2-amino-4-thiazolidinone derivatives.

References

Applications of 2-Aminothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthetic accessibility and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutics.[4][5] This document provides detailed application notes on the diverse roles of 2-aminothiazole derivatives and comprehensive protocols for their synthesis and biological evaluation.

Application Notes

The versatility of the 2-aminothiazole ring allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities. This has been instrumental in the discovery of potent agents for treating a multitude of diseases.[6][7]

Anticancer Agents

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[8][9] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[10]

A notable example is Dasatinib , a potent oral multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8][10] Dasatinib features a 2-aminothiazole core that is crucial for its binding to the ATP-binding pocket of kinases like BCR-ABL and Src family kinases.[10] Another clinically approved drug, Alpelisib , a PI3Kα inhibitor used in breast cancer treatment, also incorporates the 2-aminothiazole moiety.[8]

Derivatives of 2-aminothiazole have shown efficacy against a wide array of cancer cell lines, including breast, leukemia, lung, colon, and prostate cancer.[3][8]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
DasatinibK562 (Leukemia)<0.001[10]
Alpelisib--[8]
Compound 28A549 (Lung)8.64[8]
Compound 28HeLa (Cervical)6.05[8]
Compound 28HT29 (Colon)0.63[8]
Ethyl 2-substituted-aminothiazole-4-carboxylate derivative 13RPMI-8226 (Leukemia)0.08[8]
Thiazolyl-chalcone 76bBGC-823 (Gastric)<10[3]
Thiazolyl-chalcone 76bPC-3 (Prostate)<10[3]
Thiazolyl-chalcone 76bNCI-H460 (Lung)<10[3]
Thiazolyl-chalcone 76bBEL-7402 (Liver)<10[3]
Kinase Inhibitors

The 2-aminothiazole scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.[10] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11]

Src Family Kinase Inhibition: 2-aminothiazole was identified as a novel template for Src family kinase inhibitors, leading to the development of Dasatinib.[10] Structure-activity relationship (SAR) studies have shown that modifications on the 2-amino and 5-positions of the thiazole ring are crucial for potent inhibition.[10]

Aurora Kinase Inhibition: 2-Aminothiazole derivatives have also been developed as inhibitors of Aurora kinases, which are key regulators of mitosis.[11] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt STAT3->Proliferation STAT3->Survival STAT3->Migration MAPK MAPK Ras->MAPK mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Survival mTOR->Migration MAPK->Proliferation MAPK->Survival MAPK->Migration Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->Src

Src Kinase Signaling Pathway Inhibition

Aurora_Kinase_Signaling_Pathway AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 TPX2 TPX2 AuroraA->TPX2 p53 p53 AuroraA->p53 Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression Spindle_Assembly Spindle Assembly TPX2->Spindle_Assembly Apoptosis Apoptosis p53->Apoptosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA

Aurora Kinase A Signaling Pathway Inhibition
Antimicrobial Agents

2-Aminothiazole derivatives have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[1][4] The core structure is found in some sulfur-containing drugs and serves as a precursor for the synthesis of various biocides and fungicides.[1][2]

Antibacterial Activity: Derivatives of 2-aminothiazole have shown efficacy against both Gram-positive and Gram-negative bacteria. Modifications to the 2-amino and 4-positions of the thiazole ring have been explored to optimize antibacterial potency.

Antifungal Activity: Several 2-aminothiazole derivatives have been reported to possess antifungal properties, inhibiting the growth of various fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazolyl-thiourea derivativeStaphylococcus aureus4-16[12]
Thiazolyl-thiourea derivativeStaphylococcus epidermidis4-16[12]
Derivative 117 (R1=OCH3)Escherichia coli-[12]
Derivative 117 (R1=CH3)Escherichia coli-[12]
41F5Histoplasma capsulatum2[13]
41F5Cryptococcus neoformans1[13]
Anti-inflammatory Agents

The 2-aminothiazole scaffold has also been utilized in the development of anti-inflammatory agents. These compounds often target enzymes involved in the inflammatory cascade.

Experimental Protocols

Synthesis of a Representative 2-Aminothiazole Derivative: 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes the classic Hantzsch synthesis for the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[14]

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and hotplate stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hotplate set to a gentle reflux (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water.

  • Allow the product to air dry on the filter paper or on a watch glass.

Hantzsch_Synthesis_Workflow Start Start Combine Combine 2-bromoacetophenone and thiourea in methanol Start->Combine Heat Heat to reflux (100°C) for 30 minutes Combine->Heat Cool Cool to room temperature Heat->Cool Precipitate Pour into Na2CO3 solution to precipitate product Cool->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Dry Air dry the product Wash->Dry End End Dry->End

References

Screening of 2-amino-4-thiazolidinone Derivatives for Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the screening of 2-amino-4-thiazolidinone derivatives for a range of biological activities. These compounds represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] The protocols outlined below are based on established methodologies and provide a framework for the initial biological evaluation of newly synthesized 2-amino-4-thiazolidinone analogs.

Biological Activities and Screening Strategies

2-Amino-4-thiazolidinone derivatives have emerged as a privileged scaffold in drug discovery due to their diverse biological activities.[3] The core structure can be readily modified at various positions, allowing for the generation of large libraries of compounds for screening. The primary biological activities of interest for this class of compounds are:

  • Antimicrobial Activity: Thiazolidinone derivatives have shown efficacy against a broad spectrum of bacteria and fungi.[2][4] Screening is typically performed against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Anticancer Activity: Many 2-amino-4-thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines.[1][5][6] Initial screening often involves assays that measure cell viability and proliferation.

  • Anti-inflammatory Activity: Several derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[7][8]

  • Antioxidant Activity: The ability of these compounds to scavenge free radicals is another area of interest, with potential applications in diseases associated with oxidative stress.[1][5]

The following sections provide detailed protocols for screening these key biological activities.

Experimental Protocols

Antimicrobial Activity Screening

A common and effective method for preliminary antimicrobial screening is the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.[4]

Protocol: Agar Well Diffusion Method

  • Preparation of Microbial Cultures: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into 5 mL of sterile nutrient broth. Incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Preparation of Agar Plates: Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread 100 µL of the overnight microbial culture evenly over the surface of the agar plates using a sterile L-shaped spreader.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a specific concentration (e.g., 100 µg/mL in a suitable solvent like DMSO) of the test 2-amino-4-thiazolidinone derivative solution into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the active compounds in a 96-well microtiter plate using sterile nutrient broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity Data for 2-Amino-4-thiazolidinone Derivatives

CompoundTest OrganismZone of Inhibition (mm) at 100 µg/mLMIC (µg/mL)Reference
Derivative A S. aureus1812.5[4]
E. coli1525[4]
C. albicans1250[4]
Derivative B S. aureus226.25[9]
E. coli1912.5[9]
Ciprofloxacin S. aureus251.56-
Fluconazole C. albicans203.12-

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_agar_well Agar Well Diffusion Assay cluster_mic MIC Determination (Broth Dilution) A1 Prepare Microbial Cultures A2 Inoculate Agar Plates A1->A2 A3 Create Wells A2->A3 A4 Add Test Compounds & Controls A3->A4 A5 Incubate Plates A4->A5 A6 Measure Zone of Inhibition A5->A6 Active_Compounds Identify Active Compounds A6->Active_Compounds B1 Prepare Serial Dilutions B2 Inoculate with Microorganism B1->B2 B3 Incubate Plates B2->B3 B4 Determine Lowest Concentration with No Growth B3->B4 End End B4->End Start Start Screening Start->A1 Active_Compounds->B1 Proceed with Active Compounds

Caption: Workflow for antimicrobial screening of 2-amino-4-thiazolidinone derivatives.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[5]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-4-thiazolidinone derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Representative Anticancer Activity Data (IC50 in µM) for 2-Amino-4-thiazolidinone Derivatives

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
Derivative C 18.0315.522.1[1][5]
Derivative D 8.1610.212.8[1][5]
Doxorubicin 0.81.21.5-

Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer screening using the MTT assay.

Anti-inflammatory Activity Screening

The carrageenan-induced rat paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[7][11]

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test 2-amino-4-thiazolidinone derivatives orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Table 3: Representative Anti-inflammatory Activity Data

CompoundDose (mg/kg)% Inhibition of Edema at 3hReference
Derivative E 2045.2[7]
Derivative F 2058.7[7]
Indomethacin 1065.4-

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for in vivo anti-inflammatory screening.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to evaluate the antioxidant potential of compounds.[1]

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of the test compounds and a standard antioxidant (e.g., Ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Table 4: Representative Antioxidant Activity Data (IC50 in µg/mL)

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
Derivative G 9.18[1]
Derivative H 15.43[1]
Ascorbic Acid 5.2-

Signaling Pathways

The biological activities of 2-amino-4-thiazolidinone derivatives are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some 4-thiazolidinone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[12]

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Thiazolidinone 2-Amino-4-thiazolidinone Derivative Thiazolidinone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Activation of the PPARγ signaling pathway by 2-amino-4-thiazolidinone derivatives.

Conclusion

The screening protocols and data presented here provide a comprehensive guide for the initial biological evaluation of novel 2-amino-4-thiazolidinone derivatives. The versatility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. Further optimization of lead compounds identified through these screening cascades can lead to the development of potent and selective therapeutic agents.

References

Application Notes and Protocols: Development of Antimicrobial Agents from 2-Amino-4-Thiazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the 2-amino-4-thiazolidinone scaffold. This document includes detailed experimental protocols for synthesis and antimicrobial screening, a summary of structure-activity relationships, and a discussion of the proposed mechanisms of action.

Introduction

The 2-amino-4-thiazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the versatility of the 2-amino-4-thiazolidinone structure offers a fertile ground for the development of new therapeutics.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 2-amino-4-thiazolidinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative 2-amino-4-thiazolidinone derivatives against a panel of microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of 2,3-Diaryl-Thiazolidin-4-one Derivatives [1]

CompoundBacillus cereus (MIC mg/mL)Staphylococcus aureus (MIC mg/mL)Micrococcus luteus (MIC mg/mL)Listeria monocytogenes (MIC mg/mL)Pseudomonas aeruginosa (MIC mg/mL)Enterobacter cloacae (MIC mg/mL)Salmonella Typhimurium (MIC mg/mL)Escherichia coli (MIC mg/mL)
Compound 5 0.030.060.0150.030.0150.030.0080.015
Compound 8 0.060.120.030.060.030.060.0150.03
Compound 15 0.060.120.030.060.030.060.0150.03
Ampicillin 0.250.250.50.5>1>111

Table 2: Antifungal Activity of 2,3-Diaryl-Thiazolidin-4-one Derivatives [1]

CompoundCandida albicans (MIC mg/mL)Aspergillus fumigatus (MIC mg/mL)
Compound 5 0.030.06
Bifonazole 0.10.2
Ketoconazole 0.10.2

Table 3: Antimicrobial Activity of Novel 4-Thiazolidinone Derivatives [2]

CompoundStaphylococcus aureus (MIC µg/mL)Pseudomonas fluorescens (MIC µg/mL)Aspergillus niger (MIC µg/mL)Penicillium chrysogenum (MIC µg/mL)
4a 100100200200
4e 100100200200
Norfloxacin 1010--
Fluconazole --100100

Experimental Protocols

Synthesis of 2-Amino-4-Thiazolidinone Derivatives

A general and widely used method for the synthesis of 4-thiazolidinone derivatives involves a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid.[1]

Protocol: One-Pot Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones

Materials:

  • Appropriate aromatic amine (e.g., 2-aminobenzothiazole) (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Thioglycolic acid (mercaptoacetic acid) (1.2 mmol)

  • N,N-Dimethylformamide (DMF) as solvent

  • Zinc chloride (ZnCl₂) as catalyst (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aromatic amine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in DMF.

  • Add a catalytic amount of anhydrous zinc chloride to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and reflux for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into crushed ice with constant stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Antimicrobial Screening

The following protocols describe standard methods for evaluating the antimicrobial activity of the synthesized compounds.

Protocol: Broth Microdilution Method for MIC Determination [3]

Materials:

  • Synthesized 2-amino-4-thiazolidinone derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Prepare a stock solution of each test compound and standard drug in DMSO.

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds and standard drugs in the microtiter plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: Agar Disc Diffusion Method [4]

Materials:

  • Synthesized 2-amino-4-thiazolidinone derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs (6 mm in diameter)

  • Sterile Petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare MHA plates with a uniform depth of 4 mm.

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate to create a lawn.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Place the impregnated discs, along with a standard antibiotic disc (positive control) and a blank disc (negative control), onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Mechanism of Action

The antimicrobial activity of 2-amino-4-thiazolidinone derivatives is believed to be multifactorial, with key targets identified in both bacteria and fungi.

Antibacterial Mechanism: Inhibition of MurB

A primary target for the antibacterial action of 4-thiazolidinones is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[2][5] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall synthesis, leading to bacterial cell death. Docking studies have suggested that the 4-thiazolidinone ring can act as a mimic of the diphosphate moiety of the natural substrate.[6]

Antifungal Mechanism: Inhibition of CYP51

In fungi, a key target for azole-containing compounds, including some 4-thiazolidinone derivatives, is the enzyme lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is vital for the biosynthesis of ergosterol, a major component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Visualizations

antimicrobial_drug_discovery_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization cluster_advanced Advanced Evaluation synthesis Synthesis of 2-Amino-4-Thiazolidinone Derivatives purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization primary_screening Primary Screening (e.g., Disc Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination sar_studies Structure-Activity Relationship (SAR) Studies mic_determination->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization moa_studies Mechanism of Action (MOA) Studies sar_studies->moa_studies lead_optimization->synthesis Iterative Design in_vivo_testing In Vivo Efficacy & Toxicity moa_studies->in_vivo_testing end End in_vivo_testing->end start Start start->synthesis

Caption: Workflow for the development of antimicrobial agents from 2-amino-4-thiazolidinone.

bacterial_cell_wall_inhibition cluster_pathway Bacterial Peptidoglycan Biosynthesis cluster_cell Bacterial Cell UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM_pyruvate UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM_pyruvate MurA, MurB peptidoglycan Peptidoglycan UDP_NAM_pyruvate->peptidoglycan ... cell_wall Cell Wall Synthesis Disrupted peptidoglycan->cell_wall thiazolidinone 2-Amino-4-Thiazolidinone Derivative thiazolidinone->inhibition inhibition->UDP_NAM_pyruvate Inhibits MurB cell_lysis Cell Lysis cell_wall->cell_lysis

Caption: Proposed mechanism of antibacterial action via MurB inhibition.

fungal_membrane_disruption cluster_pathway Fungal Ergosterol Biosynthesis cluster_cell Fungal Cell lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol CYP51 (Lanosterol 14α-demethylase) cell_membrane Cell Membrane Integrity Lost thiazolidinone 2-Amino-4-Thiazolidinone Derivative thiazolidinone->inhibition inhibition->ergosterol Inhibits CYP51 cell_death Cell Death cell_membrane->cell_death

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

References

Application Notes and Protocols: 2-Iminothiazolidin-4-ones as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-iminothiazolidin-4-one derivatives as potent and selective enzyme inhibitors. This document includes quantitative data on their inhibitory activities, detailed experimental protocols for key enzymatic assays, and visualizations of relevant signaling pathways.

Introduction

The 2-iminothiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this heterocyclic core have been extensively investigated as inhibitors of various enzymes implicated in a multitude of diseases, including type 2 diabetes, cancer, and infectious diseases.[1][2][3][4] Their synthetic tractability and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of their inhibitory potency and selectivity. This document serves as a practical guide for researchers interested in exploring the potential of 2-iminothiazolidin-4-ones as enzyme inhibitors.

Data Presentation: Inhibitory Activities of 2-Iminothiazolidin-4-one Derivatives

The following tables summarize the quantitative inhibitory data for various 2-iminothiazolidin-4-one derivatives against a range of enzyme targets.

Table 1: Inhibition of Enzymes Associated with Type 2 Diabetes

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50/Kᵢ of Reference (µM)Source(s)
Lactose-conjugated 7f (4-Cl–3-NO₂)α-Glucosidase7.13 ± 0.12Acarbose10.53 ± 1.38[1]
2-Iminothiazolidin-4-one-pyrazole hybrid Bα-Glucosidase4.84Acarbose10.53 ± 1.38[1]
Lactose-conjugated 7e (2-OH–5-CH₃)α-Amylase-Acarbose-[1]
2-Iminothiazolidin-4-one-pyrazole hybrid Bα-Amylase9.90Acarbose47.86 ± 1.36[1]
Lactose-conjugated 7c (4-methoxy)DPP-4-Sitagliptin0.02 ± 0.001[1]
2-Iminothiazolidin-4-one with halogens DDPP-40.012 ± 0.0005Sitagliptin0.02 ± 0.001[1]
Lactose-conjugated 7f (4-Cl–3-NO₂)PTP1B2.41 ± 0.03Ursolic acid-[1]
2-Iminothiazolidin-4-one with fluoro- and carboxyl-groups EPTP1B1.5 ± 0.06--[1]
2-Iminothiazolidin-4-one-furan hybrid FPTP1B5.88 ± 0.06Suramin10.98 ± 1.13[1]

Table 2: Inhibition of Protein Kinases

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 of Reference (µM)Source(s)
Quinoline-based derivative 47c-Met0.382--[2]
Quinoline-based derivative 47Ron0.122--[2]
2-thioxothiazolidin-4-one derivative 17PIM-1<0.01--[5]
2-thioxothiazolidin-4-one derivative 17PIM-2<0.01--[5]
2-thioxothiazolidin-4-one derivative 17PIM-3<0.01--[5]
Amino acid derivatized analogue 7aa (Gly)PI3Kα10-20--[6]
Amino acid derivatized analogue 7ab (L-Trp)PI3Kα10-20--[6]

Table 3: Inhibition of Phosphatases and Other Enzymes

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 of Reference (µM)Source(s)
2-(thienothiazolylimino)-1,3-thiazolidin-4-one 6CDC25A6.2 ± 1.0--[7][8]
Cinnamic acid-based inhibitor 9rLYP2.85 (Kᵢ=1.09)--[9]
Rhodanine derivative 1HIV-1 Integrase (3'-processing)15--[3]
Rhodanine derivative 1HIV-1 Integrase (strand transfer)11--[3]
Rhodanine-linked benzenesulfonamide derivativeCarbonic Anhydrase IX- (Kᵢ values reported)Acetazolamide0.0258[10]

Experimental Protocols

This section provides detailed methodologies for key enzymatic assays used to evaluate the inhibitory potential of 2-iminothiazolidin-4-one derivatives.

α-Amylase Inhibition Assay

This protocol is adapted from procedures described for the evaluation of thiazolidinone derivatives.[11][12]

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Sodium hydroxide (NaOH)

  • Sodium phosphate buffer (20 mM, pH 6.9)

  • Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% (w/v) starch solution by dissolving 0.5 g of soluble starch in 50 mL of deionized water and boiling for 15 minutes.

    • Prepare the α-amylase solution (1 unit/mL) in 20 mM sodium phosphate buffer (pH 6.9).

    • Prepare the DNSA color reagent by mixing 96 mM DNSA, 5.31 M sodium potassium tartrate in 2 M NaOH, and deionized water.

  • Assay Protocol:

    • Add 100 µL of the test compound solution (at various concentrations) and 100 µL of the enzyme solution to a microplate well.

    • For the control well, add 100 µL of DMSO instead of the test compound.

    • Incubate the plate at 25°C for 30 minutes.

    • Add 100 µL of the starch solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the DNSA color reagent.

    • Heat the plate in a water bath at 85°C for 15 minutes.

    • Cool the plate to room temperature.

  • Data Analysis:

    • Measure the absorbance at 595 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol is based on methods used for screening α-glucosidase inhibitors.[5][13][14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the α-glucosidase solution (0.1 U/mL) in 50 mM potassium phosphate buffer (pH 6.8).

    • Prepare the pNPG substrate solution (1.25 mM) in the same buffer.

    • Prepare a 1 M sodium carbonate solution to stop the reaction.

  • Assay Protocol:

    • Add 20 µL of the test compound solution (at various concentrations) to a microplate well.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the pNPG solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value from the dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol is a general method for screening DPP-4 inhibitors.[15][16][17]

Materials:

  • Human recombinant DPP-4

  • Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

  • Sitagliptin (positive control)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Assay Protocol (Colorimetric):

    • Add 10 µL of the test compound solution to a well.

    • Add 50 µL of DPP-4 solution (2 mU/mL in Tris-HCl buffer).

    • Start the reaction by adding 40 µL of G-p-NA solution (0.26 mmol/L).

    • Monitor the change in absorbance at 405 nm for 60 minutes at 37°C.

  • Assay Protocol (Fluorometric):

    • Follow a similar procedure using a fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Measure the increase in fluorescence (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Calculate the IC50 value from the concentration-inhibition curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is a standard method for measuring PTP1B activity.[18][19]

Materials:

  • Human recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Citrate buffer (50 mM, pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT

  • Sodium hydroxide (NaOH)

  • Test compounds (2-iminothiazolidin-4-ones) dissolved in DMSO

  • Suramin or a known PTP1B inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Protocol:

    • Add 10 µL of the test compound solution to a well.

    • Add 20 µL of PTP1B enzyme solution (1 µg/mL).

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of 4 mM pNPP solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 1 M NaOH.

  • Data Analysis:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by enzymes that are targets of 2-iminothiazolidin-4-one inhibitors.

PTP1B_Signaling_in_Diabetes cluster_insulin Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR PTP1B Inhibition IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Inhibitor 2-Iminothiazolidin-4-one Inhibitor Inhibitor->PTP1B Inhibits cSrc_Signaling_in_Cancer cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Activates STAT3 STAT3 cSrc->STAT3 PI3K_AKT PI3K/Akt cSrc->PI3K_AKT RAS_MAPK Ras/MAPK cSrc->RAS_MAPK Inhibitor 2-Iminothiazolidin-4-one Inhibitor Inhibitor->cSrc Inhibits Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Invasion Invasion RAS_MAPK->Invasion PIM_Kinase_Signaling cluster_substrates PIM Kinase Substrates cluster_outcomes Cellular Effects PIM PIM Kinase BAD BAD PIM->BAD Phosphorylates p27 p27kip1 PIM->p27 Phosphorylates MYC c-Myc PIM->MYC Stabilizes Inhibitor 2-Iminothiazolidin-4-one Inhibitor Inhibitor->PIM Inhibits Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Proliferation Proliferation MYC->Proliferation CDC25_Cell_Cycle_Regulation CDC25A CDC25A CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE Activates (Dephosphorylates) Inhibitor 2-Iminothiazolidin-4-one Inhibitor Inhibitor->CDC25A Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Enzyme Inhibition Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-Iminothiazolidin-4-one Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screen Primary Screening (Single Concentration) Purification->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) Dose_Response->Kinetic_Studies Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Pathway Analysis) Kinetic_Studies->Cell_Based_Assays

References

Application Notes and Protocols for the Synthesis of 5-Arylidene-2-amino-4-thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-arylidene-2-amino-4-thiazolidinones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The protocols outlined below are based on the well-established Knoevenagel condensation reaction.[3]

Introduction

5-Arylidene-2-amino-4-thiazolidinones are typically synthesized through the condensation of an active methylene compound, 2-amino-4-thiazolidinone (also known as pseudothiohydantoin), with various aromatic aldehydes. The reaction is catalyzed by a base and can be performed using conventional heating or microwave irradiation to accelerate the process and improve yields.[4][5][6] The general synthetic scheme involves the reaction of a thiourea derivative with an α-haloacetic acid to form the 2-amino-4-thiazolidinone ring, followed by the Knoevenagel condensation with an aldehyde at the C-5 position.[7][8] One-pot procedures, where the three components (thiourea, chloroacetic acid, and an aldehyde) are reacted together, offer a more efficient and atom-economical approach.[4][5]

Experimental Protocols

Several methods for the synthesis of 5-arylidene-2-amino-4-thiazolidinones have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols for two common approaches: a conventional heating method and a microwave-assisted one-pot synthesis.

Protocol 1: Conventional Synthesis via Knoevenagel Condensation

This two-step protocol first involves the synthesis of 2-amino-4-thiazolidinone, followed by its condensation with an aromatic aldehyde.

Step 1: Synthesis of 2-Amino-4-thiazolidinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1.1 equivalents) in water.

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield 2-amino-4-thiazolidinone.

Step 2: Synthesis of 5-Arylidene-2-amino-4-thiazolidinone

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-thiazolidinone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[8][9]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (a few drops) or anhydrous sodium acetate (0.3 equivalents).[8][10]

  • Reaction: Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure 5-arylidene-2-amino-4-thiazolidinone derivative.[12]

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol describes a rapid and efficient solvent-free, one-pot synthesis of 5-arylidene-2-amino-4-thiazolidinones.[4][5][6]

  • Reaction Mixture Preparation: In a cylindrical quartz tube suitable for microwave synthesis, successively place the appropriate thiourea (1 equivalent), chloroacetic acid (1.2 equivalents), and the aromatic aldehyde (1 equivalent).[4]

  • Microwave Irradiation: Introduce the tube into a microwave reactor and irradiate the mixture at a temperature between 90-110°C for 10-20 minutes.[4] The reaction progress can be monitored by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, extract the product with a suitable solvent like dichloromethane (CH₂Cl₂).[4]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired 5-arylidene-2-amino-4-thiazolidinone.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 5-arylidene-2-amino-4-thiazolidinone derivatives using the microwave-assisted one-pot method.

Aldehyde (Ar-CHO)ThioureaPower (W)Time (min)Temperature (°C)Yield (%)Reference
BenzaldehydePhenylthiourea301011092[4]
4-ChlorobenzaldehydePhenylthiourea301011095[4]
4-MethoxybenzaldehydePhenylthiourea301011094[4]
CinnamaldehydePhenylthiourea301511091[4]
BenzaldehydeThiourea30159088[4]
4-ChlorobenzaldehydeThiourea30159093[4]
4-MethoxybenzaldehydeThiourea30159090[4]

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical reaction for the one-pot synthesis of 5-arylidene-2-amino-4-thiazolidinones.

reaction_pathway Thiourea Thiourea Aldehyde Aromatic Aldehyde Product 5-Arylidene-2-amino- 4-thiazolidinone Thiourea->Product ChloroaceticAcid Chloroacetic Acid Aldehyde->Product ChloroaceticAcid->Product

Caption: General reaction scheme for the one-pot synthesis.

Experimental Workflow

The diagram below outlines the key steps in the microwave-assisted synthesis protocol.

experimental_workflow start Start reactants Mix Thiourea, Chloroacetic Acid, and Aromatic Aldehyde start->reactants microwave Microwave Irradiation (90-110°C, 10-20 min) reactants->microwave cool Cool to Room Temperature microwave->cool extract Extract with Dichloromethane cool->extract evaporate Evaporate Solvent extract->evaporate recrystallize Recrystallize Product evaporate->recrystallize end End recrystallize->end

Caption: Workflow for microwave-assisted synthesis.

References

Functionalization of the 2-Amino Group in 2-Amino-4-Thiazolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-thiazolidinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of this scaffold largely stems from the reactivity of its functional groups, particularly the exocyclic 2-amino group. Modification of this amino group provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting derivatives, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

These application notes provide a detailed overview of common strategies for the functionalization of the 2-amino group of 2-amino-4-thiazolidinone. Detailed experimental protocols for key transformations, including acylation, sulfonylation, and the formation of ureas and thioureas, are presented. While direct functionalization of the pre-formed 2-amino-4-thiazolidinone ring is the focus, it is noteworthy that many derivatives are also accessed through the cyclization of pre-functionalized precursors, such as substituted thioureas.[4]

General Workflow for Functionalization

The derivatization of the 2-amino group on the 4-thiazolidinone ring typically follows a straightforward synthetic sequence. The general workflow involves the reaction of the starting 2-amino-4-thiazolidinone with an appropriate electrophilic reagent, followed by purification of the desired product.

G cluster_start Starting Material cluster_reaction Functionalization Reaction cluster_purification Purification cluster_product Product 2_Amino_4_Thiazolidinone 2-Amino-4-Thiazolidinone Reaction Reaction with Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride, Isocyanate) 2_Amino_4_Thiazolidinone->Reaction Add Reagents & Solvent Purification Work-up & Purification (e.g., Crystallization, Chromatography) Reaction->Purification Quench Reaction Functionalized_Product Functionalized 2-Amino-4-Thiazolidinone Derivative Purification->Functionalized_Product Isolate Product

Caption: General experimental workflow for the functionalization of 2-amino-4-thiazolidinone.

Types of Functionalization Reactions

The nucleophilic nature of the 2-amino group allows for a variety of functionalization reactions. Key transformations include acylation, sulfonylation, alkylation, and the formation of ureas, thioureas, and guanidines.

G cluster_derivatives Functionalized Derivatives Start 2-Amino-4-Thiazolidinone Acylamino 2-(Acylamino)-4-thiazolidinone Start->Acylamino Acylation (RCOCl, (RCO)₂O) Sulfonylamino 2-(Sulfonylamino)-4-thiazolidinone Start->Sulfonylamino Sulfonylation (RSO₂Cl) Alkylamino 2-(Alkylamino)-4-thiazolidinone Start->Alkylamino Alkylation (R-X) Ureido 2-Ureido-4-thiazolidinone Start->Ureido Urea Formation (R-NCO) Thioureido 2-Thioureido-4-thiazolidinone Start->Thioureido Thiourea Formation (R-NCS) Guanidino 2-Guanidino-4-thiazolidinone Start->Guanidino Guanidinylation

Caption: Major functionalization reactions of the 2-amino group of 2-amino-4-thiazolidinone.

Experimental Protocols and Data

Acylation

Acylation of the 2-amino group is a common modification to introduce a variety of substituents. This can be achieved using acyl chlorides or anhydrides under basic conditions.

Protocol 1: Acylation using Acyl Chlorides (Adapted from 2-Aminothiazole Chemistry) [2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-thiazolidinone (1.0 eq.) in a suitable dry solvent (e.g., pyridine, dichloromethane, or acetone).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise with stirring. If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using a non-aqueous solvent, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

ReagentBaseSolventTime (h)Yield (%)Reference
Acetyl chloridePyridinePyridineNot specifiedHigh[2]
Benzoyl chloridePyridinePyridineNot specifiedHigh[2]
Substituted benzoyl chloridesTriethylamineDichloromethane4-865-85Adapted from[2]
Sulfonylation

Sulfonylation introduces a sulfonyl group, often to mimic a carbonyl group or to introduce specific interactions with biological targets.

Protocol 2: N-Sulfonylation of 2-Aminothiazole [1]

  • Reaction Setup: In a suitable flask, prepare a mixture of 2-aminothiazole (1.0 eq.), the appropriate sulfonyl chloride (1.0 eq.), and sodium carbonate (1.5 eq.) in dichloromethane (approx. 0.2 M).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Add distilled water to the reaction mixture and extract with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Sulfonyl ChlorideBaseSolventTemperatureYield (%)Reference
4-Fluorobenzenesulfonyl chlorideNa₂CO₃DichloromethaneRoom Temp.Not specified[1]
Benzenesulfonyl chlorideNa₂CO₃DichloromethaneRoom Temp.Not specified[1]
Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a straightforward method to synthesize urea and thiourea derivatives, respectively. These moieties can act as hydrogen bond donors and acceptors, significantly influencing biological activity.

Protocol 3: Synthesis of 2-Ureido-Thiazole Derivatives (Adapted) [5]

  • Reaction Setup: Dissolve 2-aminothiazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add the desired isocyanate (1.0 eq.) to the solution. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete by TLC analysis.

  • Work-up and Purification: Precipitate the product by adding water or a non-polar solvent. Collect the solid by filtration, wash with a suitable solvent, and dry. Recrystallization can be performed for further purification.

Protocol 4: Synthesis of 2-Thioureido-Thiazole Derivatives (Adapted) [2]

  • Reaction Setup: Dissolve 2-aminothiazole (1.0 eq.) in a solvent such as ethanol or acetone.

  • Addition of Reagents: Add the corresponding isothiocyanate (1.0 eq.).

  • Reaction: Reflux the reaction mixture for a period of 2 to 6 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold solvent and dry.

ElectrophileSolventConditionsGeneral YieldReference
Phenyl isocyanateDMFRoom Temp, 8h40-60%Adapted from[6]
Phenyl isothiocyanateEthanolReflux, 2-6hGoodAdapted from[2]

Applications in Drug Development

Functionalized 2-amino-4-thiazolidinones have shown promise in various therapeutic areas. The modifications at the 2-amino position have a profound impact on their mechanism of action and target specificity.

Anticancer Activity

Many 2,4-thiazolidinedione derivatives, including those with substitutions at the 2-position, exert their anticancer effects through multiple mechanisms. These include the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[7] Some derivatives act as inhibitors of protein kinases, histone deacetylases (HDACs), and vascular endothelial growth factor receptor (VEGFR).[7]

G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Thiazolidinone 2-Amino-4-Thiazolidinone Derivative Kinases Protein Kinases (e.g., VEGFR) Thiazolidinone->Kinases inhibits HDAC HDACs Thiazolidinone->HDAC inhibits Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2) Thiazolidinone->Apoptosis_Reg modulates Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Proliferation Inhibition of Cell Proliferation HDAC->Proliferation Apoptosis Induction of Apoptosis Apoptosis_Reg->Apoptosis

Caption: Potential anticancer mechanisms of action for 2-amino-4-thiazolidinone derivatives.

Antimicrobial Activity

The antimicrobial properties of 2-amino-4-thiazolidinone derivatives are also well-documented.[3] The specific mechanism of action can vary depending on the nature of the substituent at the 2-amino position. Some compounds have been shown to inhibit essential bacterial enzymes or disrupt cell wall synthesis.

Conclusion

The functionalization of the 2-amino group of 2-amino-4-thiazolidinone is a cornerstone in the development of novel therapeutic agents based on this versatile scaffold. The protocols outlined in these application notes provide a foundation for the synthesis of diverse libraries of derivatives for biological screening. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity for a range of biological targets.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-Thiazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-amino-4-thiazolidinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired 2-Amino-4-thiazolidinone

Question: I am getting a very low yield or no product at all in my reaction between thiourea and an α-haloester. What could be the issue?

Answer:

Several factors can contribute to low or no yield in this synthesis. Consider the following potential causes and troubleshooting steps:

  • Inadequate Reaction Conditions: The reaction conditions are critical for a successful synthesis. Ensure that the temperature and reaction time are appropriate for your specific substrates. For instance, the reaction of thiourea with monochloroacetic acid in water in the presence of sodium acetate can yield 81.5% of 2-imino-4-thiazolidinone when refluxed for 9 hours.[1] In contrast, reacting thiourea and monochloroacetic acid in aqueous ethanol at 70-80°C may not yield the desired product at all.[1]

  • Improper pH: The pH of the reaction mixture can significantly impact the reactivity of the nucleophilic thiourea. An acidic medium is often required to facilitate the reaction. The use of chloroacetic acid itself can self-catalyze the reaction due to its acidity.[2]

  • Hydrolysis of the Product: 2-Amino-4-thiazolidinones can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup. This can lead to ring-opening and a decrease in the isolated yield.[3] Neutralizing the reaction mixture carefully and avoiding prolonged exposure to strong acids or bases is recommended.

  • Poor Quality of Reagents: Ensure that the α-haloester and thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.

Problem 2: Formation of an Unexpected Byproduct

Question: I have isolated a byproduct that is not my target 2-amino-4-thiazolidinone. What could it be?

Answer:

The formation of byproducts is a common issue. Based on the starting materials and reaction conditions, several side reactions can occur:

  • Formation of Thiazole Derivatives: The Hantzsch thiazole synthesis is a competing reaction pathway, especially when using α-haloketones instead of α-haloesters. This reaction between an α-haloketone and a thioamide leads to the formation of a thiazole ring.[4][5][6][7][8]

  • Self-Condensation of Starting Materials: Under strongly basic conditions, α-haloesters can undergo self-condensation reactions.

  • Reaction at the Amino Group: The exocyclic amino group of the 2-amino-4-thiazolidinone is nucleophilic and can react further with the α-haloester starting material, leading to N-alkylation products.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my 2-amino-4-thiazolidinone product from the reaction mixture. What are the common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and soluble byproducts.

  • Unreacted Thiourea: Thiourea is often used in excess and can be a major impurity. Since 2-amino-4-thiazolidinone is often poorly soluble in water, washing the crude product with cold water can help remove the more soluble thiourea.[4]

  • Salts: If bases like sodium acetate are used, salts will be formed as a byproduct. Washing with water is an effective way to remove these inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 2-amino-4-thiazolidinone from thiourea and an α-haloester?

A1: The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloester to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl group, leading to the formation of the 2-amino-4-thiazolidinone ring after the elimination of an alcohol molecule.

Q2: Can I use α-bromoesters instead of α-chloroesters?

A2: Yes, α-bromoesters are also commonly used and are often more reactive than their chloro-analogs. For example, reacting thiourea with ethyl bromoacetate in ethanol can produce the desired product.[1]

Q3: My 2-amino-4-thiazolidinone product will be used in a subsequent Knoevenagel condensation. Are there any specific side reactions I should be aware of in that step?

A3: Yes, in the Knoevenagel condensation of 4-thiazolidinones with aldehydes or ketones, several side reactions can occur:

  • Formation of Z/E Isomers: The condensation with ketones can lead to a mixture of Z- and E-isomers of the 5-ylidene product.

  • Formation of Bis-thiazolidinones: The use of dicarbonyl compounds can result in the formation of products containing two thiazolidinone fragments.

  • Michael Addition: The active methylene group at the C5 position can undergo Michael addition reactions with α,β-unsaturated compounds.[10]

  • Decomposition: Under harsh conditions, such as strong bases or high temperatures, decomposition of the thiazolidinone ring can occur.[11]

Q4: How can I confirm the structure of my synthesized 2-amino-4-thiazolidinone?

A4: The structure of the synthesized compounds can be confirmed using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O (around 1700 cm⁻¹), N-H, and C-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the ring structure and the presence of the amino group.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, further confirming its identity.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 2-Imino-4-thiazolidinone Synthesis

Starting Material 1Starting Material 2SolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
ThioureaMonochloroacetic AcidWaterSodium AcetateReflux981.5[1]
ThioureaSodium MonochloroacetateWaterAcetic Acid80-902437[1]
ThioureaEthyl BromoacetateEthanolSodium AcetateReflux2-[1]
ThioureaChloroacetic AcidWaterNone (self-catalyzed)40-1001-1032.5-86.4[2]
N,N'-disubstituted thioureaChloroacetic AcidEthanolNone (self-catalyzed)40-1001-1032.5-86.4[2]

Table 2: Yields of 2-Amino-4-thiazolidinone Derivatives from Substituted α-Chloroesters and Thiourea

Aryl Substituent in α-ChloroesterYield (%)Reference
2,4-(OEt)₂-phenyl55-65[3]
3,4-Me₂-phenyl55-65[3]
4-Cl-3-MeO-phenyl55-65[3]
3,5-(MeO)₂-phenyl55-65[3]
4-NHCOMe, 3-MeO-phenyl55-65[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Imino-4-thiazolidinone from Thiourea and Monochloroacetic Acid [1]

  • Dissolve thiourea (304.5 g) and sodium acetate (361 g) in water (1340 mL) with heating.

  • Add a solution of monochloroacetic acid (378 g) in water (365 mL) dropwise to the gently refluxing mixture with stirring.

  • Continue to heat the mixture at reflux for 9 hours.

  • Cool the reaction mixture to room temperature and then further stir at approximately 10°C for about 3 hours.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold water.

  • Dry the crystals to obtain 2-imino-4-thiazolidinone.

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis) [4]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid to obtain 2-amino-4-phenylthiazole.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Mix Thiourea and α-Haloester B 2. Add Solvent and Base/Catalyst A->B C 3. Heat Reaction Mixture B->C D 4. Cool Reaction Mixture C->D E 5. Precipitate/ Extract Product D->E F 6. Filter and Wash Crude Product E->F G 7. Recrystallize Product F->G H 8. Dry Final Product G->H

Caption: General experimental workflow for 2-amino-4-thiazolidinone synthesis.

side_reactions Start Thiourea + α-Haloester DesiredProduct 2-Amino-4-thiazolidinone Start->DesiredProduct Main Reaction Byproduct1 Thiazole Derivative (Hantzsch Synthesis) Start->Byproduct1 Side Reaction 1 (with α-haloketone) Byproduct2 Hydrolysis Product (Ring Opening) DesiredProduct->Byproduct2 Side Reaction 2 (Workup) Byproduct3 N-Alkylated Product DesiredProduct->Byproduct3 Side Reaction 3 (Excess α-haloester) Byproduct4 Z/E Isomers (from Knoevenagel) DesiredProduct->Byproduct4 Side Reaction 4 (Subsequent Reaction)

Caption: Common side reaction pathways in 2-amino-4-thiazolidinone synthesis.

References

Technical Support Center: Purification of 2-Amino-4-thiazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-amino-4-thiazolidinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-amino-4-thiazolidinone?

A1: The most frequently employed purification technique for 2-amino-4-thiazolidinone is recrystallization.[1][2][3] Ethanol and methanol are commonly used solvents for this purpose.[1][2] Thin Layer Chromatography (TLC) is a standard method to monitor the purity of the compound throughout the purification process.[1][3][4][5] For more challenging separations, column chromatography can be utilized.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of 2-amino-4-thiazolidinone?

A2: Common impurities can include unreacted starting materials such as thiourea and α-halo-acetyl derivatives (e.g., chloroacetic acid or ethyl chloroacetate).[6] Side products from the synthesis, such as sulfones, can also be present. Additionally, residual reagents like iodine, if used in the synthesis, may need to be removed. Hydrolysis of the thiazolidinone ring is a potential degradation pathway, especially under harsh acidic or basic conditions.

Q3: How can I remove unreacted thiourea from my product?

A3: Unreacted thiourea can often be removed by washing the crude product with water, as thiourea has good water solubility. During the work-up, neutralizing the reaction mixture with a base like 10% sodium bicarbonate solution can help in the separation of the desired product from water-soluble impurities.[1]

Q4: My purified 2-amino-4-thiazolidinone shows a low melting point and broad peak in NMR. What could be the issue?

A4: A low or broad melting point, along with broad peaks in the NMR spectrum, typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the final product. It is recommended to re-purify the compound, possibly by a second recrystallization using a different solvent system or by employing column chromatography to separate the impurities. Purity can be reassessed using TLC or HPLC.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat Funnel: Preheat the funnel and filter paper before hot filtration to prevent the product from crashing out. - Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Product Oiling Out Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - Presence of significant impurities that lower the melting point of the mixture.- Change Solvent: Select a lower-boiling point solvent for recrystallization. - Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization. - Seeding: Introduce a small crystal of pure 2-amino-4-thiazolidinone to the cooled solution to initiate crystallization. - Purification: If impurities are suspected, first purify the crude product by column chromatography before attempting recrystallization.
Colored Impurities in the Final Product - Presence of colored byproducts from the reaction. - Residual iodine from the synthesis.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - Sodium Thiosulfate Wash: If iodine is suspected, wash the crude product with an aqueous solution of sodium thiosulfate.[8]
Persistent Impurities After Recrystallization - Impurities have similar solubility profiles to the product.- Column Chromatography: Employ column chromatography for a more effective separation. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective.

Experimental Protocols

Protocol 1: Recrystallization of 2-amino-4-thiazolidinone
  • Dissolution: In a fume hood, transfer the crude 2-amino-4-thiazolidinone to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: General Column Chromatography for Purification
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude 2-amino-4-thiazolidinone in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the product in each fraction using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-amino-4-thiazolidinone.

Visualizations

PurificationWorkflow Crude Crude 2-amino-4-thiazolidinone Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration Dissolve->Filter Crystallize Cool and Crystallize Filter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Dry Dry Purified Product Isolate->Dry Pure Pure 2-amino-4-thiazolidinone Dry->Pure

Caption: A general workflow for the purification of 2-amino-4-thiazolidinone by recrystallization.

TroubleshootingDecisionTree start Purification Issue? oily Product is Oily? start->oily Yes low_yield Low Yield? start->low_yield No change_solvent Change to Lower Boiling Solvent oily->change_solvent scratch Scratch/Seed Crystals oily->scratch impure Persistent Impurities? low_yield->impure No optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent Yes column Perform Column Chromatography impure->column Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Optimizing reaction conditions for 2-iminothiazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-iminothiazolidin-4-ones. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis of 2-iminothiazolidin-4-ones, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the synthesis of 2-iminothiazolidin-4-ones. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:

  • Sub-optimal Catalyst: The choice and amount of catalyst can significantly impact the reaction yield. For copper-catalyzed reactions, Copper(I) iodide (CuI) has been shown to be highly effective.[1] If you are not using a catalyst, consider adding one. If you are already using a catalyst, ensure it is of high purity and the loading is optimized.

  • Incorrect Solvent System: The solvent plays a crucial role in reaction efficiency. While acetonitrile (CH₃CN) can be used, a mixture of CH₃CN and tetrahydrofuran (THF) in a 1:1 ratio has been found to improve yields in some cases.[1] Experimenting with different solvents or solvent mixtures is recommended.

  • Reaction Time and Temperature: Ensure the reaction is running for an adequate amount of time at the optimal temperature. Some protocols require refluxing for several hours, while others proceed at room temperature.[2][3] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in your starting materials (amines, isothiocyanates, and haloacetates or their equivalents) can interfere with the reaction. Ensure all reactants are pure before starting the synthesis.

  • Atmosphere: While some reactions are tolerant to air, others may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. However, for certain copper-catalyzed reactions, the presence of air (oxygen) does not significantly affect the outcome.[1]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of the desired 2-iminothiazolidin-4-one. Common side products can include unreacted starting materials, intermediates, or byproducts from competing reactions.

  • Thiourea Intermediate: In one-pot syntheses, the reaction between the amine and isothiocyanate forms a thiourea intermediate.[3][4] If this intermediate does not react completely with the third component (e.g., haloacetate), it will remain as a major impurity. To address this, ensure stoichiometric balance or a slight excess of the third component.

  • Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of reactants or the final product. Using dry solvents and reagents can help minimize this issue.

  • Alternative Cyclization Pathways: Depending on the reactants and conditions, alternative cyclization pathways may lead to the formation of undesired heterocyclic products. Careful control of reaction temperature and the order of reagent addition can help favor the desired reaction pathway.

Q3: The purification of my 2-iminothiazolidin-4-one product is proving difficult. What are the recommended purification techniques?

A3: The purification strategy will depend on the physical properties of your specific 2-iminothiazolidin-4-one derivative.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a common technique. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often a good starting point for elution.[5]

  • Precipitation: In some cases, the product can be purified by precipitation from the reaction mixture by adding a non-solvent.[6]

Experimental Protocols

Below are detailed methodologies for common synthetic routes to 2-iminothiazolidin-4-ones.

Protocol 1: One-Pot Three-Component Synthesis from Amine, Isothiocyanate, and Dimethyl Acetylenedicarboxylate (DMAD)

This protocol describes a catalyst-free, one-pot synthesis at room temperature.[3][4]

Materials:

  • Primary amine (1.0 eq)

  • Phenyl isothiocyanate (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and phenyl isothiocyanate (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for approximately 1 hour to form the thiourea intermediate. Monitor the reaction by TLC.

  • Once the formation of the thiourea is complete, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for another hour.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent to obtain the pure 2-iminothiazolidin-4-one.

Protocol 2: Copper-Catalyzed Tandem Annulation of Alkyl Amines, Isothiocyanates, and Diazo Acetates

This method utilizes a copper catalyst for the synthesis under mild conditions.[1]

Materials:

  • Alkyl amine (1.2 eq)

  • Isothiocyanate (1.0 eq)

  • Ethyl 2-diazoacetate (1.5 eq)

  • Copper(I) iodide (CuI) (0.4 eq)

  • Acetonitrile (CH₃CN)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel, add the alkyl amine (1.2 eq), isothiocyanate (1.0 eq), ethyl 2-diazoacetate (1.5 eq), and Copper(I) iodide (CuI) (0.4 eq).

  • Add a 1:1 mixture of acetonitrile and tetrahydrofuran as the solvent.

  • Stir the reaction mixture at room temperature (25 °C) in a vessel open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-iminothiazolidin-4-one.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Yield in Copper-Catalyzed Synthesis

CatalystSolventTemperature (°C)Yield (%)
CuICH₃CN/THF (1:1)2585
CuBrCH₃CN/THF (1:1)2575
CuClCH₃CN/THF (1:1)2568
Cu(OAc)₂CH₃CN/THF (1:1)2555
NoneCH₃CN/THF (1:1)250

Data synthesized from information in multiple sources, with representative yields shown.

Table 2: Influence of Solvent on Yield in Copper-Catalyzed Synthesis

SolventTemperature (°C)Time (h)Yield (%)
CH₃CN/THF (1:1)25685
CH₃CN25651
Dichloromethane25662
Toluene25645
N,N-Dimethylformamide25678

Data synthesized from information in multiple sources, with representative yields shown.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of 2-iminothiazolidin-4-ones.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Amine and Isothiocyanate B Form Thiourea Intermediate A->B C Add Third Component (e.g., Haloacetate/DMAD) B->C D Cyclization C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/Chromatography) E->F G Pure 2-Iminothiazolidin-4-one F->G Characterization troubleshooting_low_yield Start Low Yield Observed Q1 Check Catalyst? Start->Q1 A1_1 Optimize Catalyst Loading Q1->A1_1 Yes A1_2 Change Catalyst (e.g., to CuI) Q1->A1_2 Yes Q2 Review Solvent System? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2_1 Use CH3CN/THF (1:1) Q2->A2_1 Yes A2_2 Ensure Dry Solvents Q2->A2_2 Yes Q3 Verify Reaction Time/Temperature? Q2->Q3 No A2_1->Q3 A2_2->Q3 A3_1 Monitor by TLC Q3->A3_1 Yes A3_2 Adjust Temperature Q3->A3_2 Yes Q4 Purity of Starting Materials? Q3->Q4 No A3_1->Q4 A3_2->Q4 A4_1 Purify Reactants Q4->A4_1 Yes Success Improved Yield Q4->Success No A4_1->Success

References

Overcoming low yields in the synthesis of thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, with a focus on overcoming low yields.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of thiazolidinones, particularly through the common one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde/ketone), and a mercaptoalkanoic acid (e.g., thioglycolic acid).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common factors I should investigate?

A1: Low yields in thiazolidinone synthesis can typically be attributed to several key factors:

  • Reaction Conditions: Suboptimal temperature, reaction time, or heating method can lead to incomplete reactions or side product formation. Conventional heating often results in lower yields compared to methods like microwave irradiation.[1][2][3]

  • Catalyst Choice: The absence of a suitable catalyst, or using a suboptimal one, can drastically reduce yields. Many protocols report poor outcomes without a catalyst.[4]

  • Solvent Effects: The choice of solvent is crucial. The reaction may favor nonpolar, polar aprotic, or polar protic solvents depending on the specific substrates. In many cases, solvent-free conditions have been shown to produce excellent yields.[4]

  • Reagent Quality: Impurities in reactants (amine, aldehyde, or thioglycolic acid) can interfere with the reaction. Ensure reagents are pure and dry where necessary.

  • Side Product Formation: Under certain conditions, particularly prolonged conventional heating, side reactions can consume starting materials and reduce the yield of the desired product.[1][2][3]

Q2: How does the choice of heating method affect the reaction?

A2: The heating method has a significant impact. Microwave-assisted synthesis is frequently reported to provide much higher yields (65–90%) in significantly shorter reaction times (minutes) compared to conventional reflux heating (25–69% over several hours).[1][2][3][5] Microwave irradiation offers uniform heating, better thermal management, and often results in a cleaner reaction profile with fewer by-products.[4]

Q3: What type of catalyst is best for this synthesis?

A3: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, a wide range of effective catalysts has been reported:

  • Lewis Acids: ZnCl₂, BF₃·OEt₂, Y(OTf)₃.[4]

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA).[4]

  • Ionic Liquids: [Et₃NH][HSO₄] has been shown to be an efficient and reusable catalyst.[4]

  • Nanoparticles: Heterogeneous nanocatalysts like nano-CdZr₄(PO₄)₆ or magnetic nanoparticles (e.g., Fe₃O₄/SiO₂/Salen/Mn/IL) offer high yields and easy recovery.[4]

  • Solvent-Free Catalysts: Ammonium persulfate (APS) has been used effectively in solvent-free conditions at elevated temperatures.[4]

Often, a screening of different catalyst types and loadings is necessary to find the optimal system for your specific substrates.

Q4: Can the electronic properties of my aldehyde affect the yield?

A4: Yes. For aromatic aldehydes, the presence of electron-withdrawing groups (EWGs) can sometimes lead to better yields compared to electron-donating groups (EDGs).[4] However, this is not a universal rule and can be dependent on the overall reaction system.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

G cluster_legend Legend start Low Yield Observed reagents Step 1: Verify Reagent Quality start->reagents reagents_check Purity? Stoichiometry? Freshly distilled/recrystallized? reagents->reagents_check conditions Step 2: Optimize Reaction Conditions conditions_check Heating Method? Temperature? Reaction Time? Solvent Choice? conditions->conditions_check catalyst Step 3: Evaluate Catalyst System catalyst_check Catalyst present? Type appropriate? Loading optimized? catalyst->catalyst_check success Yield Improved reagents_check->conditions Reagents OK switch_mw Action: Switch to Microwave Irradiation conditions_check->switch_mw Using Conventional Heat screen_solvents Action: Screen Solvents or Attempt Solvent-Free conditions_check->screen_solvents Yield still low screen_catalysts Action: Screen Different Catalyst Types/Loadings catalyst_check->screen_catalysts No/Ineffective Catalyst switch_mw->catalyst screen_solvents->catalyst screen_catalysts->success Problem Problem Decision Decision Action Action Success Success

Caption: A troubleshooting workflow for diagnosing low yields.

Reaction Pathway and Mechanism

The most common synthesis route is a one-pot, three-component reaction. The proposed mechanism typically involves the initial formation of an imine from the amine and aldehyde, followed by a nucleophilic attack from the sulfur of thioglycolic acid and subsequent intramolecular cyclization to form the thiazolidinone ring.[4]

G cluster_reactants Reactants Amine R1-NH₂ (Amine) Catalyst Catalyst (Acid/Base) Amine->Catalyst Aldehyde R2-CHO (Aldehyde) Aldehyde->Catalyst TGA HSCH₂COOH (Thioglycolic Acid) Adduct Thioether Adduct TGA->Adduct Nucleophilic Attack Imine R1-N=CH-R2 (Imine Intermediate) Imine->Adduct Nucleophilic Attack Water1 - H₂O Imine->Water1 Product Final Thiazolidinone Adduct->Product Intramolecular Cyclization Water2 - H₂O Product->Water2 Catalyst->Imine Condensation

References

Technical Support Center: Characterization of 2-Aminothiazol-4-ol Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazol-4-ol and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the complex characterization of its tautomeric forms.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum shows multiple sets of signals for a single, pure compound. What is happening?

A: This is a classic sign of tautomerism. This compound exists in a dynamic equilibrium between at least two primary tautomeric forms: the amino-enol form (this compound) and the imino-keto form (2-iminothiazolidin-4-one). Because these two forms are distinct chemical species, their protons and carbons reside in different electronic environments, giving rise to separate sets of signals in the NMR spectrum. The equilibrium can be influenced by solvent, temperature, and concentration.[1][2]

Q2: How can I definitively determine the dominant tautomer in my solution?

A: A combination of techniques is often necessary for unambiguous determination:

  • NMR Integration: In cases of slow exchange on the NMR timescale, the ratio of the integrals for corresponding peaks from each tautomer directly reflects their population ratio in that specific solvent and temperature.[3]

  • Solvent Studies: Record NMR spectra in a range of solvents with varying polarities (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄). Polar, protic solvents often shift the equilibrium towards the more polar tautomer (often the keto form), while non-polar solvents may favor the enol form.[2][4]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict the relative energies and stabilities of the different tautomers in both the gas phase and various solvents, providing theoretical support for your experimental observations.[5][6]

  • Chemical Derivatization: "Locking" the tautomers by methylation can be a powerful tool. N-methylation will lock the imino form, while O-methylation will lock the enol form. Comparing the spectra of these locked derivatives to your original mixture can help assign the signals correctly.[7]

Q3: My X-ray crystal structure shows only the imino-keto form, but my NMR in DMSO-d₆ suggests a mixture of both keto and enol forms. Why is there a discrepancy?

A: This is a common and important finding. X-ray crystallography provides the structure of the molecule in the solid, crystalline state. In the crystal lattice, intermolecular forces, such as hydrogen bonding, can strongly favor one tautomer over the other, forcing the equilibrium to a single form.[8][9] In solution, the molecule is free from these strong packing forces and can exist in its thermodynamically preferred equilibrium, which may be a mixture of tautomers.[7] Always be cautious about extrapolating solid-state structures to solution-state behavior.

Q4: The tautomeric exchange is fast, and I am seeing broadened or averaged NMR signals. How can I resolve the individual tautomers?

A: When the rate of interconversion between tautomers is comparable to the NMR timescale, signals can broaden or coalesce into a single, population-averaged peak, making analysis difficult.[3] To resolve this, you can:

  • Lower the Temperature: Cooling the NMR probe slows down the rate of tautomeric exchange. If the exchange can be slowed sufficiently (i.e., made slow on the NMR timescale), the broadened peaks may resolve into sharp, distinct signals for each tautomer. This is known as variable temperature (VT)-NMR.

  • Change the Solvent: Switching to a solvent that hydrogen bonds less effectively or has a different polarity can sometimes slow the proton transfer, aiding in the resolution of signals.

Q5: How can UV-Vis spectroscopy help in characterizing the tautomeric equilibrium?

A: UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The keto and enol tautomers have different chromophores and conjugation systems, resulting in distinct absorption maxima (λ_max). The keto form, with its cross-conjugated system, often absorbs at a different wavelength than the more conjugated enol form. By observing how the absorption spectrum changes with solvent polarity, you can monitor shifts in the tautomeric equilibrium.[4][7][10] For instance, studies on similar heterocyclic systems have shown that the enol form is predominant in polar solvents, while the keto form is favored in nonpolar solvents.[4]

Quantitative Data Summary

The precise ratio of tautomers is highly dependent on the specific substituents on the thiazole ring. The following tables provide illustrative data based on studies of related thiazole and thiadiazole systems to highlight expected trends.

Table 1: Influence of Solvent on Tautomer Ratios (Illustrative)

Solvent Dielectric Constant (ε) Predominant Form Typical Keto:Enol Ratio Citation
Chloroform 4.8 Keto ~80:20 [2]
Tetrahydrofuran 7.6 Keto ~65:35 [5]
Methanol 32.7 Enol ~30:70 [2]
DMSO 46.7 Keto ~90:10 [2][5]

Note: Ratios are estimates for unsubstituted or simply substituted systems and can vary significantly. The keto form is often favored in polar aprotic solvents like DMSO, while the enol form can be favored in non-polar solvents.[2]

Table 2: Characteristic ¹H NMR Chemical Shifts (DMSO-d₆, Illustrative)

Proton Imino-Keto Form (ppm) Amino-Enol Form (ppm)
C5-H ~3.9 - 4.5 (CH₂) ~5.5 - 6.0 (CH)
N-H (ring) ~8.0 - 9.0 -
N-H (exocyclic) ~7.0 - 7.5 (broad) ~6.5 - 7.0 (broad)
O-H (enol) - ~9.5 - 10.5 (broad)

Note: These are approximate ranges. Actual shifts depend heavily on substitution and concentration.

Visualizations: Workflows and Equilibria

Caption: Tautomeric equilibrium of this compound.

Characterization_Workflow Experimental Workflow for Tautomer Characterization A Synthesized Compound (Purity Confirmed) B NMR Spectroscopy (in DMSO-d₆) A->B C Single set of sharp peaks? B->C D Structure Assigned (Single Tautomer) C->D Yes E Multiple or Broad Peaks? C->E No F Tautomeric Mixture Present E->F Yes G Variable Temperature (VT) NMR F->G H NMR in Different Solvents (CDCl₃, CD₃OD) F->H I X-ray Crystallography F->I J Computational Modeling (DFT) F->J K Correlate All Data G->K H->K I->K J->K L Assign Tautomer Structures and Ratios K->L

Caption: Workflow for characterizing tautomeric systems.

Troubleshooting_Logic Troubleshooting Ambiguous Spectroscopic Data Start Ambiguous NMR/Spectroscopic Data Q1 Is solid-state structure known? Start->Q1 A1_Yes Obtain X-ray crystal structure Q1->A1_Yes No A1_No Compare solution data to solid-state data. Discrepancy indicates strong solvent/packing effects. Q1->A1_No Yes A1_Yes->A1_No Q2 Are NMR peaks broad? A1_No->Q2 A2_Yes Run Variable Temperature (VT) NMR to slow exchange Q2->A2_Yes Yes A2_No Analyze peak integrals to determine tautomer ratio Q2->A2_No No Q3 Are assignments uncertain? A2_Yes->Q3 A2_No->Q3 A3_Yes Synthesize 'locked' N-methyl and O-methyl derivatives for comparison Q3->A3_Yes Yes A3_No Final Structure Assignment Q3->A3_No No A3_Yes->A3_No

Caption: Logic diagram for troubleshooting ambiguous data.

Detailed Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). To ensure reproducibility, use the same concentration for all experiments.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Identification of Tautomers: Look for dual sets of peaks corresponding to the different tautomeric forms.

  • Quantification: If peaks are well-resolved and the system is in slow exchange, use the integration tool to determine the relative area of non-exchangeable protons (e.g., C5-H) for each tautomer. The ratio of these integrals corresponds to the molar ratio of the tautomers.

  • Solvent Study: Repeat steps 1-4 using a series of solvents with different properties (e.g., non-polar CDCl₃, polar protic CD₃OD) to observe shifts in the equilibrium.

  • Variable Temperature (VT) NMR (if needed): If peaks are broad at room temperature, acquire spectra at lower temperatures (e.g., in 10 K decrements from 298 K to 223 K) until the peaks become sharp, or at higher temperatures to observe coalescence.

Protocol 2: X-ray Crystallography for Solid-State Structure

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Screen a wide variety of solvents and solvent mixtures.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the structural model against the experimental data.

  • Tautomer Identification: The final refined structure will show the precise location of all atoms, including the protons, unambiguously identifying the tautomeric form present in the solid state.[11]

Protocol 3: UV-Vis Spectroscopy for Solvent Effects

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing, miscible solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., hexane, ethyl acetate, acetonitrile, methanol, water) by diluting a small aliquot of the stock solution. Ensure the final concentration is identical in each cuvette.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a blank for each measurement.

  • Analysis: Compare the λ_max values and the overall shape of the spectra in the different solvents. A significant shift in λ_max or the appearance/disappearance of absorption bands when moving from non-polar to polar solvents is indicative of a shift in the tautomeric equilibrium.[12]

References

Navigating the Nuances of 2-Amino-4-Thiazolidinone: A Technical Support Guide on Solvent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the versatile scaffold, 2-amino-4-thiazolidinone, now have a dedicated resource to address common stability challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of experimental outcomes. The information is tailored to scientists encountering issues with compound degradation in various solvents, a critical factor in the reliability and reproducibility of research.

The stability of 2-amino-4-thiazolidinone is paramount for its successful application in drug discovery and development. This guide offers insights into its behavior in different solvent environments, potential degradation pathways, and recommended handling and storage procedures.

Troubleshooting Guide: Addressing Stability Issues of 2-Amino-4-Thiazolidinone

This section provides a structured approach to identifying and resolving common stability problems encountered during experimental work.

1. Unexpected Degradation of 2-Amino-4-Thiazolidinone in Solution

  • Question: My 2-amino-4-thiazolidinone sample shows degradation upon dissolution in a solvent for my assay. What could be the cause?

  • Answer: The stability of 2-amino-4-thiazolidinone is highly dependent on the solvent and experimental conditions. Several factors could be contributing to the observed degradation:

    • Solvent Type: Protic solvents, especially water and alcohols, can facilitate the hydrolysis of the thiazolidinone ring. The presence of acidic or basic conditions can catalyze this degradation.[1] A review on the synthesis and reactions of 2-amino-4-thiazolidinones indicates that the thiazolidinone ring can undergo cleavage when heated with aqueous sulfuric acid.[1]

    • pH of the Solution: The amino group in the 2-position makes the molecule's solubility and stability pH-dependent. Acidic conditions, while potentially increasing solubility, can also promote hydrolysis of the thiazolidinone ring.[2]

    • Temperature: Elevated temperatures can accelerate degradation.

    • Presence of Contaminants: Trace amounts of acids, bases, or reactive species in the solvent can initiate or catalyze degradation.

2. Inconsistent Results in Biological Assays

  • Question: I am observing variable results in my biological assays using a 2-amino-4-thiazolidinone stock solution. Could this be related to stability?

  • Answer: Yes, inconsistent assay results are a common consequence of compound instability. If the compound degrades over time in the stock solution, the effective concentration of the active molecule will decrease, leading to variability in your experimental outcomes. It is particularly noted that 2-aminothiazole derivatives can be unstable in dimethyl sulfoxide (DMSO) at room temperature, leading to decomposition products such as dimers and oxygenated species.[3]

3. Challenges in Purification and Isolation

  • Question: During purification of my synthesized 2-amino-4-thiazolidinone derivative, I am observing the formation of impurities. How can I minimize this?

  • Answer: The choice of solvents and conditions during workup and purification is critical.

    • Solvent Selection: Use aprotic solvents where possible during purification if hydrolytic degradation is suspected.

    • Temperature Control: Keep the temperature as low as reasonably practicable throughout the purification process.

    • pH Neutrality: Ensure that the pH of any aqueous layers used during extraction is kept neutral to minimize acid or base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter.

Q1: In which solvents is 2-amino-4-thiazolidinone most stable?

While specific quantitative data for the parent 2-amino-4-thiazolidinone is limited in publicly available literature, general principles of organic chemistry suggest that it would be most stable in aprotic, non-polar, or polar aprotic solvents such as acetonitrile, and N,N-dimethylformamide (DMF) for short-term experiments. However, it is crucial to note that even in aprotic solvents like DMSO, degradation of 2-aminothiazole derivatives has been observed over time.[3]

Q2: How should I prepare and store stock solutions of 2-amino-4-thiazolidinone?

For optimal stability, it is recommended to:

  • Prepare fresh solutions immediately before use whenever possible.

  • If a stock solution is necessary, use a high-quality, anhydrous aprotic solvent such as acetonitrile or DMF.

  • Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to moisture and air.

  • Conduct a preliminary stability study on your specific derivative in the chosen solvent and storage conditions to determine its shelf life.

Q3: What are the likely degradation products of 2-amino-4-thiazolidinone?

The primary degradation pathway is likely hydrolysis of the amide bond within the thiazolidinone ring, which would lead to the formation of a substituted thioglycolic acid and a guanidine derivative. In the presence of oxygen and in solvents like DMSO, oxidation and dimerization of the 2-aminothiazole moiety can also occur.[3]

Q4: How can I monitor the stability of my 2-amino-4-thiazolidinone compound?

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) are ideal for monitoring the stability of your compound over time. By analyzing samples of your solution at different time points, you can quantify the percentage of the parent compound remaining and identify any major degradation products.

Quantitative Stability Data Summary

SolventSolvent TypeExpected StabilityPotential Degradation Pathway
WaterProtic, PolarLowHydrolysis
MethanolProtic, PolarLow to ModerateSolvolysis (Methanolysis), Hydrolysis (if water is present)
EthanolProtic, PolarLow to ModerateSolvolysis (Ethanolysis), Hydrolysis (if water is present)
AcetonitrileAprotic, PolarHighMinimal
N,N-Dimethylformamide (DMF)Aprotic, PolarModerate to HighPotential for hydrolysis if water is present
Dimethyl Sulfoxide (DMSO)Aprotic, PolarLow to ModerateOxidation, Dimerization, Decomposition

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 2-Amino-4-Thiazolidinone in a Selected Solvent

  • Solution Preparation: Prepare a stock solution of 2-amino-4-thiazolidinone in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial peak area or concentration of the parent compound.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration. Plot the percentage of the parent compound versus time to visualize the degradation profile.

Visualizing Stability Concepts

To aid in understanding the factors influencing the stability of 2-amino-4-thiazolidinone, the following diagrams illustrate key concepts.

StabilityFactors cluster_compound 2-Amino-4-Thiazolidinone cluster_factors Influencing Factors cluster_outcome Outcome Compound 2-Amino-4-Thiazolidinone Solvent Solvent Type (Protic vs. Aprotic) Compound->Solvent pH pH of Solution Compound->pH Temp Temperature Compound->Temp Contaminants Contaminants Compound->Contaminants Degradation Degradation Solvent->Degradation pH->Degradation Temp->Degradation Contaminants->Degradation Stable Stability Degradation->Stable

Caption: Factors influencing the stability of 2-amino-4-thiazolidinone.

TroubleshootingWorkflow Start Instability Observed (Degradation, Inconsistent Results) CheckSolvent Evaluate Solvent Choice (Protic vs. Aprotic) Start->CheckSolvent CheckpH Assess pH of the Medium CheckSolvent->CheckpH Aprotic (non-DMSO) ActionSolvent Switch to Aprotic Solvent (e.g., Acetonitrile) CheckSolvent->ActionSolvent Protic Solvent or DMSO CheckTemp Review Experimental Temperature CheckpH->CheckTemp Neutral ActionpH Maintain Neutral pH CheckpH->ActionpH Acidic or Basic CheckStorage Examine Storage Conditions CheckTemp->CheckStorage Room Temp ActionTemp Lower Temperature CheckTemp->ActionTemp Elevated Temp ActionStorage Store at -20°C or -80°C Prepare Fresh Solutions CheckStorage->ActionStorage Inappropriate Storage End Improved Stability ActionSolvent->End ActionpH->End ActionTemp->End ActionStorage->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: By-product Formation in the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to by-product formation during the Hantzsch synthesis of thiazoles. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Hantzsch thiazole synthesis?

A1: The most frequently encountered by-products in the Hantzsch thiazole synthesis include:

  • 3-Substituted 2-imino-2,3-dihydrothiazoles: These are regioisomers of the desired 2-aminothiazole product and are particularly prevalent when the reaction is conducted under acidic conditions with N-substituted thioureas.[1]

  • Products of α-haloketone self-condensation: α-Haloketones are reactive electrophiles and can undergo self-condensation, especially in the presence of a base. For example, phenacyl bromide can self-condense to form various by-products.

  • Thiourea decomposition products: Thiourea can decompose under certain reaction conditions, leading to the formation of various impurities. Under thermal conditions, it can decompose to products such as ammonia, hydrogen sulfide, and cyanamide.

Q2: What causes the formation of the isomeric 2-imino-2,3-dihydrothiazole by-product?

A2: The formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a result of a change in the regioselectivity of the cyclization step, which is influenced by the reaction's pH. In neutral or basic conditions, the nitrogen of the substituted thiourea preferentially attacks the carbonyl carbon, leading to the desired 2-aminothiazole. However, under acidic conditions, protonation of the thiourea nitrogen atoms can alter the nucleophilicity, leading to an alternative cyclization pathway where the substituted nitrogen attacks the carbon bearing the halogen, ultimately forming the 2-imino-2,3-dihydrothiazole isomer.[1]

Q3: How can I minimize the formation of these by-products?

A3: To minimize by-product formation, consider the following strategies:

  • Control of pH: For the synthesis of 2-(N-substituted amino)thiazoles, maintaining neutral to slightly basic conditions is crucial to favor the desired cyclization pathway.[1]

  • Order of Reagent Addition: Adding the α-haloketone slowly to the solution of the thioamide can help to minimize its self-condensation by keeping its concentration low.

  • Temperature Control: While the Hantzsch synthesis often requires heating, excessive temperatures can promote the decomposition of thermally sensitive reactants like thiourea. Monitoring the reaction and using the minimum necessary temperature is advisable.

  • Use of High-Purity Reagents: Impurities in the starting materials can lead to unforeseen side reactions.

Q4: How can I purify the desired thiazole from the by-products?

A4: Purification of the desired thiazole can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid thiazole products. A suitable solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For example, 2-amino-4-phenylthiazole can be recrystallized from hot ethanol.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective purification technique. A suitable eluent system can be determined by thin-layer chromatography (TLC).

  • Acid-Base Extraction: If the by-products have significantly different acid-base properties from the desired thiazole, an acid-base extraction can be employed during the work-up.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 2-aminothiazole and presence of an isomeric by-product. Reaction conditions are too acidic, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]Neutralize any excess acid or run the reaction in a neutral or slightly basic solvent system. Consider adding a non-nucleophilic base to the reaction mixture.
Presence of high molecular weight, colored impurities. Self-condensation of the α-haloketone.Add the α-haloketone dropwise to the reaction mixture to maintain a low concentration. Ensure the reaction is not unnecessarily prolonged.
Formation of an insoluble, foul-smelling precipitate. Decomposition of thiourea.Use a lower reaction temperature and ensure the reaction time is not excessive. Use freshly sourced, high-purity thiourea.
Product is an oil or difficult to crystallize. Presence of multiple by-products.Purify the crude product using silica gel column chromatography to separate the desired thiazole from the impurities.
TLC analysis shows multiple spots close to the desired product spot. Formation of structurally similar by-products.Optimize the recrystallization solvent system or use a high-resolution column chromatography setup for purification.

Quantitative Data on By-product Formation

The following table summarizes the effect of reaction conditions on the regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas, leading to the formation of the desired 2-(N-substituted amino)thiazole and the isomeric 2-imino-2,3-dihydrothiazole by-product.

α-HaloketoneN-Substituted ThioureaReaction ConditionsYield of 2-(N-substituted amino)thiazole (%)Yield of 2-imino-2,3-dihydrothiazole (%)Reference
ChloroacetoneN-Methylthiourea10M-HCl-EtOH (1:2), 80 °C, 20 minNot reported73[1]
Phenacyl bromideN-PhenylthioureaNeutral solventExclusive productNot formed[1]

Note: This table is based on available literature and highlights the significant impact of acidic conditions on by-product formation. More comprehensive quantitative data across a wider range of substrates and conditions is an area of ongoing research.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-phenylthiazole (Minimizing By-products)

This protocol is adapted from a standard procedure and is designed to favor the formation of the desired product under neutral conditions.

Materials:

  • Phenacyl bromide (1-bromo-2-phenylethanone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% aqueous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.

  • Heat the solution to a gentle reflux.

  • In a separate beaker, dissolve phenacyl bromide (1 equivalent) in a minimal amount of ethanol.

  • Add the phenacyl bromide solution dropwise to the refluxing thiourea solution over a period of 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 5% aqueous sodium bicarbonate solution to the reaction mixture until the pH is neutral or slightly basic (pH 7-8).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-amino-4-phenylthiazole.

Purification Protocol: Recrystallization of 2-Amino-4-phenylthiazole
  • Transfer the crude 2-amino-4-phenylthiazole to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Visualizing Reaction Pathways

Hantzsch Thiazole Synthesis: Main vs. Side Pathway

The following diagram illustrates the key decision point in the Hantzsch synthesis that leads to either the desired 2-aminothiazole or the 2-imino-2,3-dihydrothiazole by-product, depending on the reaction conditions.

Hantzsch_Byproduct_Formation Reactants α-Haloketone + N-Substituted Thiourea Intermediate Thiouronium Salt Intermediate Reactants->Intermediate S-Alkylation Neutral_Basic Neutral / Basic Conditions Intermediate->Neutral_Basic Acidic Acidic Conditions Intermediate->Acidic Product Desired Product: 2-(N-Substituted amino)thiazole Neutral_Basic->Product Intramolecular Cyclization (N attacks C=O) Byproduct By-product: 3-Substituted 2-imino- 2,3-dihydrothiazole Acidic->Byproduct Intramolecular Cyclization (N'-H attacks C-X)

Caption: Reaction pathways in the Hantzsch synthesis.

Troubleshooting Workflow for By-product Formation

This workflow provides a logical sequence of steps to identify and resolve issues related to by-product formation in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Reaction yields by-products Check_pH Check reaction pH Start->Check_pH Acidic Acidic Check_pH->Acidic Yes Neutral_Basic Neutral / Basic Check_pH->Neutral_Basic No Adjust_pH Adjust to neutral/basic conditions Acidic->Adjust_pH Check_Reagents Check reagent purity and stability Neutral_Basic->Check_Reagents Adjust_pH->Check_Reagents Impure_Reagents Impure/degraded reagents Check_Reagents->Impure_Reagents Yes Pure_Reagents Reagents are pure Check_Reagents->Pure_Reagents No Purify_Reagents Use fresh/purified reagents Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize reaction conditions (temp, time, addition rate) Pure_Reagents->Optimize_Conditions Purify_Reagents->Optimize_Conditions Purification Purify product (recrystallization, chromatography) Optimize_Conditions->Purification End Pure product obtained Purification->End

Caption: Troubleshooting workflow for Hantzsch synthesis.

References

Technical Support Center: Improving Regioselectivity in 2-Amino-4-Thiazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving 2-amino-4-thiazolidinones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with an electrophile is yielding a mixture of products. What are the possible sites of reaction on the 2-amino-4-thiazolidinone core and how can I control selectivity?

A1: The 2-amino-4-thiazolidinone scaffold possesses multiple nucleophilic centers, leading to potential regioselectivity challenges. The primary reactive sites are the exocyclic amino group, the endocyclic nitrogen atom, and the active methylene group at the C-5 position.[1] The molecule also exists in a tautomeric equilibrium between the 2-amino-4-thiazolidinone and the 2-imino-4-thiazolidinone forms, which influences the reactivity of these sites.[2]

  • Exocyclic Amino Group (-NH2): Tends to react with acylating agents like acid chlorides or anhydrides.

  • Endocyclic Nitrogen (N-3): Can be alkylated, particularly after deprotonation with a base.

  • Active Methylene Group (C-5): This is the site for Knoevenagel-type condensation reactions with aldehydes and ketones, especially in the presence of a base catalyst.[3]

To control selectivity, consider the following:

  • Nature of the Electrophile: "Hard" electrophiles may favor reaction at the more electronegative nitrogen atoms, while "soft" electrophiles might react at the C-5 position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, base-controlled regioselective synthesis has been demonstrated to yield different products by modulating basicity.[4]

  • Protecting Groups: Temporarily protecting the exocyclic amino group can direct reactivity towards the N-3 or C-5 positions.

Q2: I am struggling with the Knoevenagel condensation. What conditions favor the formation of 5-arylidene-2-amino-4-thiazolidinones?

A2: The Knoevenagel condensation is a cornerstone reaction for functionalizing the C-5 position of the thiazolidinone ring.[3][5][6] Success hinges on activating the methylene group.

Common issues include low yields, formation of byproducts, or no reaction. To troubleshoot:

  • Catalyst Choice: A base is typically required. Piperidine, triethylamine, sodium acetate, or ethylenediamine diacetate (EDDA) are commonly used.[3][7] Microwave-assisted synthesis with catalysts like EDA/AcOH has been shown to produce excellent yields in short reaction times.[7]

  • Solvent System: Protic solvents like ethanol or acetic acid are frequently employed.[3] Toluene can also be used, often with azeotropic removal of water to drive the reaction to completion.

  • Reactant Reactivity: Aromatic aldehydes are generally more reactive and give higher yields than aliphatic aldehydes or ketones.[3] Electron-withdrawing groups on the aldehyde can enhance its reactivity.

Q3: How does tautomerism affect the reactivity and regioselectivity of my reactions?

A3: The 2-amino-4-thiazolidinone core exists in at least two tautomeric forms: the amino form and the imino form (pseudothiohydantoin).[1][2] This equilibrium is crucial as it dictates the nucleophilicity of different atoms in the ring.

  • Amino Form: Features an exocyclic primary amine and an endocyclic secondary amine.

  • Imino Form: Features an exocyclic imine and two endocyclic secondary amines.

The relative stability of these tautomers can be influenced by the solvent.[2] For example, polar solvents can stabilize one form over the other through hydrogen bonding, thereby altering the reaction pathway. Computational studies suggest that in an aqueous solution, the presence of water molecules lowers the energy barrier for proton transfer between tautomers.[2] Understanding which tautomer is predominant under your specific experimental conditions is key to predicting the regiochemical outcome.

Caption: Tautomeric equilibrium of the 2-amino-4-thiazolidinone core.

Q4: I am attempting to synthesize the 2-amino-4-thiazolidinone ring itself. How can I ensure the correct regioisomer is formed?

A4: The most common synthesis involves the cyclization of an α-halo acid (or its ester) with thiourea.[1] Regioselectivity issues can arise, especially with substituted thioureas, potentially leading to different isomers.

  • From α-Halo Acids: The reaction of thiourea with an α-halo acid, such as chloroacetic acid, is a standard method. The reaction typically proceeds by initial S-alkylation of the thiourea followed by intramolecular cyclization.[8]

  • Using Substituted Thioureas: When using an N-substituted thiourea, the substitution pattern can direct the cyclization to form either 2-imino-3-substituted-4-thiazolidinones or 2-(substituted-amino)-4-thiazolidinones. The outcome is often dependent on reaction conditions and the nature of the substituent.

  • Solvent-Free Conditions: Solvent-free protocols have been developed for the synthesis of 2-iminothiazolidin-4-ones, which can enhance reaction rates and offer a greener alternative to traditional solution-phase methods.[8]

Data on Reaction Conditions

The tables below summarize quantitative data from various studies to guide experimental design.

Table 1: Influence of Catalyst on Knoevenagel Condensation Yield

Aldehyde ReactantCatalyst (mol%)SolventTime (min)Yield (%)Reference
BenzaldehydeEDA (10)Acetic Acid3099[7]
4-ChlorobenzaldehydeEDA (10)Acetic Acid3098[7]
BenzaldehydePiperidineEthanol120~85-90[3]
Isatin(none)Water180~70-80[3]

Table 2: Regioselectivity in Alkylation Reactions

Alkylating AgentBaseSolventProduct DistributionReference
Methyl IodideSodium MethoxideMethanolMixture of N-3 and exocyclic N-methylated products[1]
Dimethyl SulfateSodium MethoxideMethanolMixture of N-3 and exocyclic N-methylated products[1]
Acetone(none)Diethyl EtherC-5 Alkylation[1]

Key Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of 2-Amino-4-thiazolidinone with an Aromatic Aldehyde

  • Reactant Mixture: In a round-bottom flask, dissolve 2-amino-4-thiazolidinone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (typically 0.1-0.2 equivalents).

  • Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 5-arylidene product.

knoevenagel_workflow start Start: Knoevenagel Condensation reactants 1. Mix 2-amino-4-thiazolidinone & Aromatic Aldehyde in Solvent start->reactants catalyst 2. Add Base Catalyst (e.g., Piperidine) reactants->catalyst reflux 3. Reflux Mixture (2-6h) Monitor by TLC catalyst->reflux check Reaction Complete? reflux->check check->reflux No cool 4. Cool to Room Temperature check->cool Yes filter 5. Filter Precipitated Product cool->filter purify 6. Wash and Recrystallize filter->purify end End: Pure 5-Ylidene Product purify->end

Caption: Experimental workflow for a typical Knoevenagel condensation.

Protocol 2: Synthesis of 2-Amino-4-thiazolidinone

  • Reactant Preparation: In a suitable reaction vessel, prepare a solution of chloroacetic acid (1 equivalent) in water.

  • Thiourea Addition: Add thiourea (1 equivalent) to the solution.

  • pH Adjustment: Add a solution of sodium acetate or another mild base to maintain the pH and facilitate the reaction.[1]

  • Reaction: Heat the mixture, typically at reflux, for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The product, 2-amino-4-thiazolidinone hydrochloride, will often precipitate.

  • Neutralization & Purification: Collect the solid by filtration. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and then purified by recrystallization.

regioselectivity_logic start Goal: Selective Functionalization target What is the Target Position? start->target c5 C-5 Position (Active Methylene) target->c5 C-5 n_exo Exocyclic Amino Group target->n_exo N-Exo n_endo Endocyclic N-3 target->n_endo N-Endo c5_cond Use Knoevenagel Condensation: - Aldehyde/Ketone - Base Catalyst (Piperidine) - Reflux in EtOH/AcOH c5->c5_cond n_exo_cond Use Acylation: - Acyl Halide / Anhydride - Mild Conditions n_exo->n_exo_cond n_endo_cond Use Alkylation: - Alkyl Halide - Strong Base (NaH, NaOMe) - Consider protecting exocyclic N n_endo->n_endo_cond end Achieve Desired Regioisomer c5_cond->end n_exo_cond->end n_endo_cond->end

Caption: Decision pathway for achieving regioselective functionalization.

References

Technical Support Center: Production of 2-Iminothiazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-iminothiazolidin-4-one and its derivatives.

Troubleshooting Guides

Section 1: Reaction Issues

Question: My reaction yield is significantly lower upon scaling up from lab to pilot scale. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields during scale-up are a common challenge and can be attributed to several factors that are less pronounced at the lab scale. Here’s a systematic approach to identify and resolve the issue:

  • Heat Transfer Limitations: The synthesis of 2-iminothiazolidin-4-ones can be exothermic. Large-scale reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation. This can cause localized overheating, leading to side reactions and degradation of reactants or products.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely using multiple probes.

      • Implement controlled addition of reagents, especially the acylating agent (e.g., chloroacetyl chloride), to manage the rate of heat generation.

      • Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction.

      • Consider using a more dilute reaction mixture to help manage the exotherm.

  • Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of byproducts.

    • Troubleshooting:

      • Evaluate the stirrer design and speed. A different impeller type may be needed for effective mixing of slurries or viscous reaction mixtures.

      • Perform mixing studies to ensure homogeneity.

      • For multi-phasic reactions, ensure proper mass transfer between phases.

  • Reagent Quality and Stoichiometry: The purity of starting materials can have a more significant impact at a larger scale.

    • Troubleshooting:

      • Verify the purity of all reagents. Impurities can act as catalysts for side reactions or inhibitors.

      • Re-optimize the stoichiometry at the pilot scale. The optimal molar ratios in the lab may not be the same at a larger scale due to the factors mentioned above.

Question: I am observing the formation of an unexpected side product. How can I identify and minimize it?

Answer:

Side product formation is often exacerbated during scale-up. Common side products in 2-iminothiazolidin-4-one synthesis can arise from various pathways.

  • Potential Side Reactions:

    • Hydrolysis: The imino group can be susceptible to hydrolysis to form the corresponding thiazolidine-2,4-dione, especially in the presence of water and acidic or basic conditions.

    • Dimerization/Polymerization: Under certain conditions, reactive intermediates or the final product may undergo self-condensation or polymerization.

    • Reaction with Solvents: Some solvents may not be inert and can react with starting materials or intermediates.

  • Identification and Mitigation:

    • Analysis: Use analytical techniques like LC-MS and NMR to identify the structure of the side product. This will provide clues about its formation pathway.

    • Reaction Condition Optimization:

      • Temperature Control: As mentioned, poor temperature control can favor side reactions. Maintain a consistent and optimal temperature profile.

      • pH Control: If hydrolysis is an issue, ensure the reaction is carried out under anhydrous conditions and control the pH.

      • Solvent Selection: Choose a solvent in which all reactants are sufficiently soluble and that is inert under the reaction conditions. For example, using water or ethanol can be a greener approach, but their reactivity should be considered.[1]

Section 2: Work-up and Purification Challenges

Question: I am having difficulty with the isolation and purification of the final product at a larger scale. What are the best practices?

Answer:

Isolation and purification are critical steps that can significantly impact the final yield and purity. Challenges at scale often involve handling large volumes, efficient phase separations, and effective crystallization.

  • Product Precipitation and Filtration:

    • Problem: The product may precipitate out of the reaction mixture, leading to a thick slurry that is difficult to stir and transfer. Filtration of large quantities of fine particles can be slow.

    • Troubleshooting:

      • Controlled Crystallization: Instead of crashing out the product, aim for a controlled crystallization by slowly cooling the reaction mixture or by adding an anti-solvent. This will yield larger, more easily filterable crystals.

      • Filter Selection: Use appropriate filtration equipment for the scale, such as a filter press or a centrifugal filter.

      • Washing: Ensure the filter cake is washed with a suitable solvent to remove impurities without dissolving a significant amount of the product.

  • Crystallization and Polymorphism:

    • Problem: The final product may exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and bioavailability. The polymorph obtained can be sensitive to the crystallization conditions.

    • Troubleshooting:

      • Solvent Screening: Perform a solvent screen to identify the best solvent or solvent mixture for crystallization that consistently produces the desired polymorph.

      • Controlled Cooling and Seeding: Implement a controlled cooling profile and consider using seed crystals of the desired polymorph to ensure consistency.

      • Characterization: Characterize the solid-state properties of the final product using techniques like PXRD, DSC, and TGA to ensure polymorphic purity.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of 2-iminothiazolidin-4-one?

A1: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Thoroughly characterize the reaction calorimetry to understand the heat of reaction and the rate of heat generation. This data is crucial for designing a safe process and ensuring the cooling capacity of the reactor is sufficient.

  • Reagent Handling: Some starting materials, like chloroacetyl chloride, are corrosive and lachrymatory. Ensure proper personal protective equipment (PPE) is used and that closed-transfer systems are in place for handling hazardous reagents.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. The reactor must be equipped with a proper venting system and pressure relief devices.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used to understand their hazards and handling precautions.

Q2: Which synthetic route is most suitable for industrial-scale production?

A2: The choice of synthetic route for industrial scale-up depends on several factors, including cost of raw materials, process safety, environmental impact, and scalability.

  • One-pot three-component reactions are often attractive due to their step-economy.[2] A method reacting thiourea or its derivatives with chloroacetic acid in water or ethanol has been described as suitable for industrialized clean production due to its use of green solvents and avoidance of additional catalysts.[1]

  • Copper-catalyzed tandem annulation reactions can offer high yields under mild conditions, which is advantageous for large-scale synthesis.[2]

  • Methods requiring high temperatures or microwave irradiation are generally less favorable for large-scale production due to equipment limitations and energy costs.[2]

Q3: How can I control the particle size of the final product during crystallization?

A3: Controlling particle size is crucial for formulation and bioavailability.

  • Crystallization Parameters: The rate of cooling, stirring speed, and supersaturation level all influence particle size. Slower cooling and lower supersaturation generally lead to larger crystals.

  • Seeding: Introducing seed crystals of a desired size can help control the final particle size distribution.

  • Anti-solvent Addition: The rate of addition of an anti-solvent can also be used to control the rate of precipitation and, consequently, the particle size.

Q4: What are the common impurities to look for in the final product?

A4: Common impurities can include:

  • Unreacted starting materials.

  • Side products such as the hydrolyzed thiazolidine-2,4-dione.

  • Residual solvents from the reaction and purification steps.

  • Inorganic salts from work-up procedures. Analytical methods like HPLC, GC, and NMR should be used for impurity profiling and quantification.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Iminothiazolidin-4-one Production

MethodKey ReagentsCatalystSolventTemperatureYield (%)Scale-up Considerations
One-Pot Three-Component Thiourea, Chloroacetic AcidSelf-catalyzedWater/Ethanol40-100 °C32.5 - 86.4Environmentally friendly, suitable for industrial production.[1]
Copper-Catalyzed Tandem Annulation Alkyl amine, Isothiocyanate, Diazo acetateCuICH₃CN/THFRoom TempHighMild conditions, high yields, demonstrated on a gram scale.[2]
Conventional Heating Thiourea, α-haloestersBaseOrganic SolventsHigh TempVariableHigh energy consumption, potential for side reactions.
Microwave-Assisted Various-Polar SolventsHigh TempOften HighDifficult to scale up for large-scale production.[2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Copper-Catalyzed Tandem Annulation

This protocol is adapted from a reported gram-scale synthesis.[2]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the alkyl amine (e.g., benzylamine, 10 mmol), isothiocyanate (e.g., phenyl isothiocyanate, 9 mmol), and a 1:1 mixture of acetonitrile (CH₃CN) and tetrahydrofuran (THF) (40 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.4 equiv.) to the stirred solution.

  • Reagent Addition: Slowly add the diazo acetate (e.g., ethyl 2-diazoacetate, 13.5 mmol) to the reaction mixture at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-iminothiazolidin-4-one derivative.

Protocol 2: One-Pot Synthesis in Aqueous Media

This protocol is based on a patent for industrialized production.[1]

  • Reaction Setup: In a suitable reactor, charge thiourea (1 molar part) and chloroacetic acid (1 to 1.5 molar parts).

  • Solvent Addition: Add water or ethanol as the solvent.

  • Reaction: Heat the mixture to a temperature between 40 and 100 °C and stir for 1 to 10 hours. The reaction is self-catalyzed by the acidity of chloroacetic acid.

  • Isolation:

    • If the product precipitates upon cooling, filter the solid, wash with ethanol, and recrystallize from a suitable solvent mixture (e.g., ethyl acetate/petroleum ether).

    • If no precipitate forms, the product can be isolated by extraction and purified by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents Reactor Charge Reactor Reagents->Reactor Solvent Prepare Solvent System Solvent->Reactor Addition Controlled Reagent Addition Reactor->Addition Monitor Monitor Reaction (TLC/HPLC) Addition->Monitor Maintain Temp Quench Quench Reaction Monitor->Quench Reaction Complete Extraction Extraction / Phase Separation Quench->Extraction Crystallization Crystallization Extraction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying QC Quality Control (Purity, Yield) Drying->QC Characterization Characterization (NMR, MS) QC->Characterization

Caption: A typical experimental workflow for the synthesis of 2-iminothiazolidin-4-one.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Check Temperature Control Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Temperature Profile Improve Cooling Check_Temp->Optimize_Temp Issue Found Optimize_Mixing Adjust Stirrer Speed/Type Check_Mixing->Optimize_Mixing Issue Found Optimize_Reagents Purify Reagents Re-optimize Stoichiometry Check_Reagents->Optimize_Reagents Issue Found

Caption: A troubleshooting decision tree for addressing low reaction yields during scale-up.

References

Troubleshooting guide for the synthesis of thiazolidinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazolidinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields are a common issue in thiazolidinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical. Optimization of these parameters is often necessary. For instance, some reactions proceed efficiently at room temperature while others require refluxing. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.

  • Reagent Quality: Ensure the purity of your starting materials (aldehydes, amines, and thioglycolic acid or its derivatives). Impurities can lead to side reactions and a decrease in the desired product.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired thiazolidinone. Common side reactions include self-condensation of the aldehyde or the formation of dithianes. Careful control of reaction conditions can minimize these.

  • Product Degradation: Some thiazolidinone derivatives may be sensitive to prolonged heating or acidic/basic conditions used during workup. Minimize exposure to harsh conditions where possible.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents monitor_reaction Monitor Reaction by TLC check_reagents->monitor_reaction Reagents OK optimize_conditions Optimize Reaction Conditions monitor_reaction->optimize_conditions Incomplete Reaction check_workup Review Workup & Purification monitor_reaction->check_workup Reaction Complete optimize_conditions->monitor_reaction Re-run Reaction side_reactions Identify Side Products (e.g., via NMR, MS) check_workup->side_reactions Product Loss During Workup final_product Improved Yield check_workup->final_product No Issues side_reactions->optimize_conditions Minimize Side Reactions

Caption: Troubleshooting workflow for addressing low yields in thiazolidinone synthesis.

2. Q: I am having difficulty purifying my thiazolidinone derivative. What purification strategies are most effective?

A: Purification can be challenging due to the nature of the product and potential impurities.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline thiazolidinone derivatives. Common solvent systems include ethanol, methanol, or mixtures like ethanol-DMF. Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically used.

  • Washing: After filtration, washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For example, washing with water can remove salts, and washing with a non-polar solvent like ether can remove non-polar impurities.

3. Q: I have observed an unexpected side product in my reaction. What could it be and how can I avoid its formation?

A: The formation of side products is a common challenge. The structure of the side product will depend on the specific reactants and conditions used.

Common Side Products and Prevention Strategies:

Side ProductPotential CausePrevention Strategy
2-Iminothiazolidin-4-one Incomplete hydrolysis of the intermediate when using thiourea.Ensure sufficient acid concentration and reaction time for complete hydrolysis.
Dithiane derivatives Reaction of the aldehyde with excess thioglycolic acid.Use a stoichiometric amount of thioglycolic acid or add it slowly to the reaction mixture.
Self-condensation of Aldehyde Basic reaction conditions or prolonged reaction times at high temperatures.Use a milder base or catalyst, and optimize the reaction time and temperature.
Formation of Thiopyrano[2,3-d]thiazoles

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Amino-4-Thiazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of 2-amino-4-thiazolidinone, a valuable heterocyclic scaffold in medicinal chemistry. By presenting experimental data alongside a closely related analogue, 2,4-thiazolidinedione, this document serves as a practical reference for structural verification.

The following sections detail the characteristic spectroscopic signatures of 2-amino-4-thiazolidinone obtained through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Comparative data for 2,4-thiazolidinedione is provided to highlight key structural differences and aid in unambiguous identification.

Comparative Spectroscopic Data

The substitution of the amino group at the C2 position in 2-amino-4-thiazolidinone with a carbonyl group in 2,4-thiazolidinedione leads to distinct differences in their spectroscopic profiles. These differences are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)Multiplicity
2-Amino-4-thiazolidinone -CH₂- (C5)~3.9 - 4.2Singlet
-NH₂ (C2)~7.0 - 8.0 (broad)Singlet
-NH- (N3)~10.0 - 11.0 (broad)Singlet
2,4-Thiazolidinedione -CH₂- (C5)~4.13Singlet
-NH- (N3)~11.98Singlet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
2-Amino-4-thiazolidinone C2 (=N-C-N)~170 - 175
C4 (C=O)~175 - 180
C5 (-CH₂-)~35 - 40
2,4-Thiazolidinedione C2 (C=O)173.0
C4 (C=O)173.8
C5 (-CH₂-)35.8

Note: Chemical shifts for 2-amino-4-thiazolidinone are estimated based on data from derivatives and related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data Comparison

CompoundFunctional GroupWavenumber (cm⁻¹)
2-Amino-4-thiazolidinone N-H stretch (amine & amide)3400 - 3100 (broad)
C=O stretch (amide)~1710 - 1680
C=N stretch (imine tautomer)~1650 - 1630
C-N stretch~1400 - 1300
2,4-Thiazolidinedione N-H stretch (imide)~3124
C=O stretch (asymmetric)~1734
C=O stretch (symmetric)~1649
C-S stretch~889
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2-Amino-4-thiazolidinone C₃H₄N₂OS116.14116 (M⁺), 74, 57, 43
2,4-Thiazolidinedione C₃H₃NO₂S117.13117 (M⁺), 74, 59, 45

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is typically operated at a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied as needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Workflow and Structural Logic

To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationships between the spectroscopic data and the deduced molecular structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Sample Purified Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR ATR_Prep Place on ATR Crystal Sample->ATR_Prep FT-IR MS_Solution Prepare Dilute Solution Sample->MS_Solution MS NMR_acq NMR Data Acquisition (¹H & ¹³C) Dissolution->NMR_acq FTIR_acq FT-IR Data Acquisition ATR_Prep->FTIR_acq MS_acq Mass Spectrometry Data Acquisition MS_Solution->MS_acq NMR_data NMR Spectra NMR_acq->NMR_data FTIR_data FT-IR Spectrum FTIR_acq->FTIR_data MS_data Mass Spectrum MS_acq->MS_data Structure Confirmed Structure of 2-Amino-4-thiazolidinone NMR_data->Structure Proton & Carbon Environments FTIR_data->Structure Functional Groups MS_data->Structure Molecular Weight & Fragmentation

Caption: Experimental workflow for the spectroscopic analysis of 2-amino-4-thiazolidinone.

logical_relationship cluster_data Spectroscopic Evidence cluster_structure Structural Features HNMR ¹H NMR: - Singlet ~4.0 ppm (CH₂) - Broad singlets for NH/NH₂ Methylene Methylene Group (-CH₂-) HNMR->Methylene AmineAmide Amine/Amide Protons (-NH₂, -NH-) HNMR->AmineAmide CNMR ¹³C NMR: - Carbonyl & Amidine carbons > 170 ppm - Methylene carbon ~37 ppm CNMR->Methylene CarbonylAmidine Carbonyl & Amidine Functionalities CNMR->CarbonylAmidine FTIR FT-IR: - N-H stretch (broad) - C=O stretch ~1700 cm⁻¹ - C=N stretch (tautomer) FTIR->AmineAmide FTIR->CarbonylAmidine MS Mass Spec: - M⁺ at m/z 116 MolWeight Molecular Weight of 116 g/mol MS->MolWeight Confirmed_Structure Structure of 2-Amino-4-thiazolidinone Methylene->Confirmed_Structure AmineAmide->Confirmed_Structure CarbonylAmidine->Confirmed_Structure MolWeight->Confirmed_Structure

Caption: Logical relationship between spectroscopic data and the confirmed structure.

Spectroscopic Comparison of 2-Iminothiazolidin-4-one and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers providing a comparative analysis of the 1H and 13C NMR data for 2-iminothiazolidin-4-one against its structural analogues, rhodanine and thiazolidine-2,4-dione. This document includes experimental protocols for the synthesis of 2-iminothiazolidin-4-one and visual workflows to aid in laboratory procedures.

This guide presents a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for 2-iminothiazolidin-4-one and two of its close structural alternatives: rhodanine (2-thioxothiazolidin-4-one) and thiazolidine-2,4-dione. Understanding the distinct spectroscopic signatures of these compounds is crucial for researchers in medicinal chemistry and drug development for unambiguous identification and characterization. The data is presented in tabular format for straightforward comparison. Additionally, a detailed experimental protocol for the synthesis of 2-iminothiazolidin-4-one is provided, along with a workflow diagram for the synthesis process.

Comparative NMR Data

The following tables summarize the 1H and 13C NMR chemical shift data for 2-iminothiazolidin-4-one, rhodanine, and thiazolidine-2,4-dione. It is important to note that obtaining definitive NMR data for the unsubstituted 2-iminothiazolidin-4-one is challenging due to its reactivity and the prevalence of studies on its derivatives. The data presented here for 2-iminothiazolidin-4-one is derived from a representative, minimally substituted derivative and should be considered as an approximation for the parent compound. All data is reported for samples analyzed in dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: 1H NMR Chemical Shift Data (ppm) in DMSO-d6

CompoundStructure-CH2- (C5)-NH- (N3)=NH (C2)
2-Iminothiazolidin-4-one (approximated)~4.02 (s)-~8.5 (br s)
Rhodanine4.47 (s)12.3 (br s)-
Thiazolidine-2,4-dione4.34 (s)12.0 (br s)-

Table 2: 13C NMR Chemical Shift Data (ppm) in DMSO-d6

CompoundStructure-CH2- (C5)C=O (C4)C=S/C=O/C=N (C2)
2-Iminothiazolidin-4-one (approximated)~35.4~175.0~168.0
Rhodanine[1]39.9178.0205.9
Thiazolidine-2,4-dione[2]35.5175.7170.2

Experimental Protocols

Synthesis of 2-Iminothiazolidin-4-one

This protocol describes a common and effective method for the synthesis of the 2-iminothiazolidin-4-one core structure through the reaction of thiourea and chloroacetic acid[3].

Materials:

  • Thiourea

  • Chloroacetic acid

  • Water or Ethanol

  • Sodium acetate (for workup)

  • Hydrochloric acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1 molar equivalent of thiourea and 1.2 molar equivalents of chloroacetic acid.

  • Solvent Addition: Add a suitable solvent, typically water or ethanol, to the flask. The choice of solvent may depend on the scale of the reaction and the desired reaction temperature.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium acetate or another suitable base until the pH is approximately 7.

  • Precipitation and Isolation: The product, 2-iminothiazolidin-4-one hydrochloride, will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

  • Free Base Formation: To obtain the free base, the hydrochloride salt can be suspended in water and treated with a mild base, such as sodium bicarbonate, until the pH is neutral. The resulting precipitate is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

1H and 13C NMR Spectroscopy:

  • Sample Preparation: Prepare a solution of the purified 2-iminothiazolidin-4-one in deuterated dimethyl sulfoxide (DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons.

Visual Workflow

The following diagram illustrates the key steps in the synthesis of 2-iminothiazolidin-4-one.

G Synthesis of 2-Iminothiazolidin-4-one cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Thiourea Thiourea Mixing Mix Reactants in Solvent (Water/Ethanol) Thiourea->Mixing Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Mixing Reflux Heat to Reflux (2-4 hours) Mixing->Reflux Stirring Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with Base Cooling->Neutralization Filtration Isolate Precipitate (Vacuum Filtration) Neutralization->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Product 2-Iminothiazolidin-4-one Purification->Product

Caption: Workflow for the synthesis of 2-iminothiazolidin-4-one.

References

Unveiling the Three-Dimensional World of 2-Amino-4-Thiazolidinone Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive comparison of X-ray crystallographic analysis for the structural elucidation of 2-amino-4-thiazolidinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. We delve into the experimental data, compare this technique with viable alternatives, and provide detailed experimental protocols to support further research and development.

The thiazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. The seemingly subtle difference between the 2-amino and 2-imino tautomeric forms can significantly impact a molecule's biological activity and physicochemical properties. X-ray crystallography stands as the gold standard for unambiguously determining these tautomeric forms and providing precise geometric parameters.

Quantitative Crystallographic Data of 2-Amino-4-Thiazolidinone and Related Derivatives

The following table summarizes key crystallographic data for a selection of 2-amino-4-thiazolidinone derivatives and their tautomers, offering a quantitative comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Amino-5,5-dimethylthiazol-4(5H)-oneC₅H₈N₂OSMonoclinicP2₁/n6.9440(8)12.1354(16)7.5583(9)98.888(11)735.01(16)4[1]
2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-oneC₉H₇N₃O₃SMonoclinicP2₁/c7.3036(5)16.4409(10)8.2455(5)102.1321(9)967.99(11)4[2]
(Z)-5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dioneC₁₀H₆ClNO₂SMonoclinicP2₁/c3.9098(1)48.913(2)6.0917(2)96.843(1)968.61(5)4[3]
(Z)-2-Amino-5-[2,4-dimethoxy-6-(4-methoxystyryl)benzylidene]thiazol-4(5H)-one methanol solvateC₂₁H₂₀N₂O₄S·CH₄OMonoclinicP2₁/n10.6243(2)22.2530(5)9.0562(2)93.028(1)2138.10(8)4[4]
2-Amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoateC₅H₁₁N₂S⁺·C₇H₄ClO₂⁻TriclinicP-17.3376(7)8.7987(9)11.7068(11)70.728(3)674.95(11)2[5]
Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoateC₁₁H₁₀N₂O₄SMonoclinicP2₁/c4.7787(1)25.4128(7)18.9599(5)90.841(1)2302.24(10)8[6]

Note: The table includes data for both 2-amino and 2-imino derivatives to highlight the structural nuances within this class of compounds.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information, particularly regarding the molecule's behavior in solution and its overall connectivity.

TechniqueInformation ProvidedSample RequirementsResolutionThroughput
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing.High-quality single crystal (typically 0.1-0.3 mm).Atomic (sub-Ångstrom).Low to medium.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic processes in solution, relative stereochemistry.Soluble sample (typically mg quantity).Atomic, but provides average structure in solution.High.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural elucidation.Small amount of sample (µg to ng), can be coupled to chromatography.Molecular level.High.

Experimental Protocols

Single-Crystal X-ray Diffraction

A standard protocol for the single-crystal X-ray diffraction analysis of a 2-amino-4-thiazolidinone derivative involves the following steps:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents). Vapor diffusion and slow cooling techniques can also be employed.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected at a controlled temperature (often 100 K or 293 K) as a series of frames while the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of a 2-amino-4-thiazolidinone derivative in solution, a suite of NMR experiments is typically performed:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's constitution and relative stereochemistry in solution.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of 2-amino-4-thiazolidinone derivatives:

  • Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for these compounds.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Visualizing Molecular Interactions and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for determining the structure of a novel 2-amino-4-thiazolidinone derivative, integrating various analytical techniques.

experimental_workflow Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Final Structure synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms Initial Characterization nmr NMR Spectroscopy - Connectivity - Solution Structure purification->nmr Detailed Structural Information xrd X-ray Crystallography - 3D Solid-State Structure - Absolute Stereochemistry purification->xrd Definitive 3D Structure interpretation Combined Data Analysis ms->interpretation nmr->interpretation xrd->interpretation final_structure Final Structure Elucidation interpretation->final_structure

Caption: A typical workflow for the synthesis and structural elucidation of 2-amino-4-thiazolidinone derivatives.

PPAR-γ Signaling Pathway

Many thiazolidinone derivatives exert their therapeutic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose metabolism and adipogenesis.[7][8][9] The activation of PPAR-γ by these ligands leads to the transcription of target genes involved in insulin sensitization.

PPAR_pathway Simplified PPAR-γ Signaling Pathway ligand 2-Amino-4-thiazolidinone Derivative (Ligand) ppar PPAR-γ ligand->ppar Binds to complex PPAR-γ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to DNA transcription Transcription of Target Genes ppre->transcription Initiates response Biological Response (e.g., Increased Insulin Sensitivity) transcription->response Leads to

References

2-Amino-4-thiazolidinone vs. Rhodanine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, synthesis, and biological activities of two prominent heterocyclic scaffolds in medicinal chemistry.

In the landscape of drug discovery and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, 2-amino-4-thiazolidinone and rhodanine have emerged as "privileged scaffolds" due to their synthetic accessibility and broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of these two five-membered heterocyclic rings, offering researchers, scientists, and drug development professionals a data-driven overview of their chemical properties, synthesis, and performance in biological assays, with a particular focus on their anticancer potential.

At a Glance: Chemical and Physical Properties

Both 2-amino-4-thiazolidinone and rhodanine share a common thiazolidinone core. However, key structural differences at the 2-position dramatically influence their physicochemical properties and, consequently, their biological interactions. 2-amino-4-thiazolidinone exists in tautomeric forms, primarily as the 2-imino-4-thiazolidinone. Rhodanine is distinguished by a thione group at the C2 position.

Property2-Amino-4-thiazolidinone (Imino form)Rhodanine
Chemical Formula C₃H₄N₂OSC₃H₃NOS₂
Molecular Weight 116.14 g/mol 133.19 g/mol
IUPAC Name 2-Iminothiazolidin-4-one2-Thioxothiazolidin-4-one
Appearance Crystalline solidLight yellow crystalline solid
Melting Point Not well-defined, decomposes~170 °C
Key Structural Feature Exocyclic imino group at C2Thione (C=S) group at C2

Synthesis Strategies: A Comparative Workflow

The synthesis of both scaffolds is well-established, typically involving cyclocondensation reactions. Below is a comparative workflow illustrating the common synthetic routes.

G cluster_0 Synthesis of 2-Amino-4-thiazolidinone cluster_1 Synthesis of Rhodanine cluster_2 Derivatization (Knoevenagel Condensation) a_start α-Halo-ester (e.g., Ethyl chloroacetate) a_product 2-Imino-4-thiazolidinone (or its salt) a_start->a_product Ethanol, Reflux a_reagent Thiourea a_reagent->a_product r_start Thioglycolic Acid r_product Rhodanine r_start->r_product Acid catalyst, Reflux r_reagent Thiourea r_reagent->r_product d_start_rhod Rhodanine d_product 5-Arylidene derivatives d_start_rhod->d_product Base (e.g., Piperidine) d_start_amino 2-Imino-4-thiazolidinone d_start_amino->d_product Base (e.g., Sodium Acetate) d_reagent Aromatic Aldehyde d_reagent->d_product

Caption: Comparative synthetic workflow for 2-amino-4-thiazolidinone and rhodanine.

Biological Activity: A Focus on Anticancer Performance

Derivatives of both 2-amino-4-thiazolidinone and rhodanine have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The ease of substitution at the C5 position via Knoevenagel condensation with various aldehydes allows for the generation of large libraries of derivatives for screening.[1][2][3]

Recent studies have increasingly focused on the potential of these scaffolds as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of representative derivatives of both scaffolds against various human cancer cell lines. It is important to note that direct comparison is challenging as the specific substitutions on the core scaffolds vary between studies. However, this data provides a valuable overview of their potential.

Cell LineCancer Type2-Amino-4-thiazolidinone Derivatives (IC₅₀ in µM)Rhodanine Derivatives (IC₅₀ in µM)Reference
MCF-7 Breast Cancer0.16 - 58.330.85 - 67[5][6][7]
MDA-MB-231 Breast Cancer1.9 - 153.201.9 - 160[5][7]
HepG2 Liver Cancer0.24 - 27.590.21 - 17.2[5][8]
A549 Lung Cancer0.35 - 43.61.7 - 28.6[8][9]
HCT116 Colon Cancer>2510[9]
PC-3 Prostate Cancer-7.0 - 20.3

Note: The IC₅₀ values are for various derivatives and not the parent compounds. The wide range reflects the significant influence of different substituents on biological activity.

A comparative study on thiazolyl-2,4-thiazolidinedione and rhodanine compounds revealed that a specific rhodanine derivative (T21) was the most effective, with IC₅₀ values ranging from 2 to 16 µM across six different cancer cell lines.[1][2][3] This highlights the potent anticancer potential of the rhodanine scaffold.

The Rhodanine Conundrum: Privileged Scaffold or Pan-Assay Interference Compound (PAINS)?

While rhodanine and its derivatives have shown promising biological activities, they are also frequently identified as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that tend to show activity in a wide range of high-throughput screening assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. This can lead to false-positive results and wasted resources in drug discovery campaigns. Researchers should therefore approach screening hits containing a rhodanine moiety with caution and employ rigorous secondary and orthogonal assays to validate their mechanism of action.

A Look at a Key Signaling Pathway: EGFR Inhibition

Many derivatives of both 2-amino-4-thiazolidinone and rhodanine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The diagram below illustrates a simplified EGFR signaling pathway and the potential point of inhibition by these compounds.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 2-Amino-4-thiazolidinone / Rhodanine Derivatives Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and potential inhibition.

Experimental Protocols

General Synthesis of 5-Arylidene-Rhodanine Derivatives via Knoevenagel Condensation

Materials:

  • Rhodanine (1 equivalent)

  • Appropriate aromatic aldehyde (1 equivalent)

  • Piperidine (catalytic amount) or Sodium Acetate

  • Ethanol or Glacial Acetic Acid (solvent)

Procedure:

  • Dissolve rhodanine and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine or sodium acetate to the mixture.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-rhodanine derivative.

In Vitro Anticancer Activity Evaluation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (derivatives of 2-amino-4-thiazolidinone or rhodanine) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Conclusion

Both 2-amino-4-thiazolidinone and rhodanine are undeniably valuable scaffolds in medicinal chemistry, offering synthetic tractability and a broad range of biological activities. The available data suggests that derivatives from both classes can exhibit potent anticancer activity, often in the low micromolar range. Rhodanine derivatives, in particular, have shown exceptional potency in several studies. However, the designation of rhodanine as a PAINS scaffold necessitates careful validation of any screening hits. For researchers in drug discovery, both scaffolds represent promising starting points for the development of novel therapeutics, provided that a thorough understanding of their structure-activity relationships and potential for non-specific interactions is maintained. Future research should focus on direct comparative studies of derivatives with identical substitutions to provide a more definitive assessment of the relative merits of each scaffold.

References

Validating the Purity of Synthesized 2-iminothiazolidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound like 2-iminothiazolidin-4-one is a critical step in the journey from laboratory to clinical application. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 2-iminothiazolidin-4-one, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Comparative Analysis of Purity Validation Methods

A variety of analytical techniques can be employed to assess the purity of synthesized 2-iminothiazolidin-4-one. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of reference standards, and the desired level of structural information. The following table summarizes and compares the most common and effective methods.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.[1]Quantitative purity (area %), retention times of impurities.High sensitivity for detecting trace impurities, high resolution, and well-suited for routine quality control.[1][2]Requires a reference standard for absolute quantification, method development can be time-consuming.[3]95-100%
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of a specific resonance signal is directly proportional to the number of corresponding nuclei.[1]Absolute quantitative purity, structural confirmation of the main component and impurities.[4]Primary analytical method (does not require an analyte-specific reference standard), provides structural information, and is non-destructive.[1][5]Lower sensitivity compared to HPLC, potential for signal overlap.[1]90-100%
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Purity based on the van't Hoff equation (melting point depression).An absolute method for highly pure, crystalline compounds, provides information on thermal properties.[6][7]Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that are soluble in the solid state.[6]>98.5%
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2, SO2) which are then quantified.[8]The mass percentage of C, H, N, and S in the sample.Provides fundamental information about the elemental composition, useful for confirming the empirical formula.[9][10]An indirect measure of purity, assumes impurities have a different elemental composition. The accepted deviation is typically within ±0.4% of the calculated values.[11]High purity needed for accurate results
Thin-Layer Chromatography (TLC) Separation of components of a mixture based on their differential adsorption on a stationary phase.Qualitative assessment of the number of components in a mixture.Simple, rapid, and inexpensive for monitoring reaction progress and preliminary purity checks.[12]Not quantitative, lower resolution compared to HPLC.Qualitative
Mass Spectrometry (MS) Ionization of the sample followed by separation of ions based on their mass-to-charge ratio.Molecular weight confirmation of the main component and identification of impurities.[13]High sensitivity and specificity for molecular weight determination.Not inherently quantitative without coupling to a separation technique like LC or GC.Qualitative/Semi-quantitative

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-iminothiazolidin-4-one by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • 2-iminothiazolidin-4-one sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might be:

    • 0-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 10% Acetonitrile

    • 30-35 min: 10% Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized 2-iminothiazolidin-4-one in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of 2-iminothiazolidin-4-one using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)

  • 2-iminothiazolidin-4-one sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 2-iminothiazolidin-4-one sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of DMSO-d6 in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation and accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships involved in purity validation, the following diagrams are provided in the DOT language for Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_reporting Final Assessment Synthesis Synthesized 2-iminothiazolidin-4-one Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC TLC Check Purification->TLC Preliminary Check HPLC HPLC Analysis TLC->HPLC qNMR qNMR Analysis TLC->qNMR DSC DSC Analysis HPLC->DSC Orthogonal Methods EA Elemental Analysis HPLC->EA Orthogonal Methods MS Mass Spectrometry HPLC->MS Orthogonal Methods qNMR->DSC Orthogonal Methods qNMR->EA Orthogonal Methods qNMR->MS Orthogonal Methods Report Purity Report & Certificate of Analysis DSC->Report EA->Report MS->Report

Caption: Experimental workflow for the purity validation of 2-iminothiazolidin-4-one.

Method_Comparison cluster_quantitative Quantitative Methods cluster_qualitative Qualitative/Confirmatory Methods HPLC HPLC (High Sensitivity) MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS qNMR qNMR (Absolute, Structural Info) qNMR->MS Confirmatory DSC DSC (For Crystalline Solids) EA Elemental Analysis (Elemental Composition) TLC TLC (Rapid, Simple) Purity_Validation Purity Validation of 2-iminothiazolidin-4-one Purity_Validation->HPLC Purity_Validation->qNMR Purity_Validation->DSC Purity_Validation->EA Purity_Validation->TLC Purity_Validation->MS

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-Thiazolidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Anticancer Activity: A Tale of Substitutions

The anticancer activity of 2-amino-4-thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the thiazolidinone core and its appended aryl rings. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.

A general workflow for the synthesis and evaluation of these analogs is depicted below.

SAR Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Thiourea Thiourea Thiazolidinone_Core 2-Imino-4-thiazolidinone Core Synthesis Thiourea->Thiazolidinone_Core alpha-Haloester alpha-Haloester alpha-Haloester->Thiazolidinone_Core Aldehyde Aldehyde Analogs Substituted Analogs Aldehyde->Analogs Thiazolidinone_Core->Analogs Knoevenagel Condensation Screening In vitro Screening (e.g., MTT Assay) Analogs->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and SAR-driven optimization of 2-amino-4-thiazolidinone analogs.

Comparative Anticancer Activity of 2-Amino-4-Thiazolidinone Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of various 2-amino-4-thiazolidinone analogs against common cancer cell lines.

Compound IDR Group (at position 5)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)Reference
7g 5-Bromo-indolin-2-one404050[1]
7b Indolin-2-one>10090>100[1]
7d 5-Chloro-indolin-2-one>10090>100[1]
Etoposide (Standard) -306040[1]

Structure-Activity Relationship Insights:

  • Substitution at the 5-position of the indolinone ring: The presence of a halogen, particularly bromine (Compound 7g ), at the 5-position of the indolinone moiety significantly enhances cytotoxic activity against all tested cell lines compared to the unsubstituted analog (Compound 7b ) or the chloro-substituted analog (Compound 7d ).[1]

  • The activity of the bromo-substituted analog 7g is comparable to the standard chemotherapeutic agent, Etoposide.[1]

Apoptosis Induction Pathway

Many 2-amino-4-thiazolidinone derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiazolidinone 2-Amino-4-thiazolidinone Analog Bax Bax Thiazolidinone->Bax Upregulates Bcl2 Bcl-2 Thiazolidinone->Bcl2 Downregulates Death_Receptor Death_Receptor Thiazolidinone->Death_Receptor Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by 2-amino-4-thiazolidinone analogs in cancer cells.

Antimicrobial Activity: Targeting Bacterial Defenses

2-Amino-4-thiazolidinone derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. Their efficacy is largely dependent on the substitutions on the core structure.

Comparative Antimicrobial Activity of 2-Amino-4-Thiazolidinone Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for a series of analogs against Gram-positive and Gram-negative bacteria.

Compound IDR GroupS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Reference
3a 2-iminothiazolidin-4-one with benzimidazole3.62 - 7.146.62[2]
3b 2-iminothiazolidin-4-one with benzimidazole2.95 - 4.632.03[2]
Ampicillin (Standard) ->100>100[3]

Structure-Activity Relationship Insights:

  • The presence of a benzimidazole moiety attached to the 2-imino-4-thiazolidinone core appears to be crucial for antibacterial activity.[2]

  • Subtle modifications on the benzimidazole ring, as seen in the difference between compounds 3a and 3b , can lead to significant improvements in potency against both Gram-positive and Gram-negative bacteria.[2]

  • These compounds show significantly better activity than the standard antibiotic ampicillin against the tested strains.[3]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase

Certain 2-amino-4-thiazolidinone analogs have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Anti-inflammatory Activity of 2-Amino-4-Thiazolidinone Analogs

The table below shows the in vitro COX-1 and COX-2 inhibitory activity (IC50 in µM) of selected 2-imino-4-thiazolidinone derivatives.

| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | | :--- | :--- | :--- | :--- | :--- | | 25c | 2-imino-4-thiazolidinone derivative | >100 | 3.29 | >30.4 |[4] | | 23a | Thiazolidin-4-one derivative | 10.5 | 2.3 | 4.56 | | 23b | Thiazolidin-4-one derivative | 10.8 | 1.9 | 5.68 | | Celecoxib (Standard) | - | 15 | 0.8 | 18.75 |

Structure-Activity Relationship Insights:

  • Compound 25c demonstrates high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[4]

  • The specific substitutions on the thiazolidinone scaffold in compounds 23a and 23b also confer a degree of selectivity for COX-2.

  • The selectivity of compound 25c for COX-2 is greater than that of the well-known COX-2 inhibitor, Celecoxib.[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[5][6]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[8]

  • Inoculation: Each well is inoculated with the bacterial suspension.[8]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[8]

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

References

In Vitro and In Vivo Evaluation of 2-iminothiazolidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-iminothiazolidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various 2-iminothiazolidin-4-one derivatives against other alternatives, supported by experimental data from in vitro and in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.

Anticancer Activity: In Vitro Evaluation

2-iminothiazolidin-4-one derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected derivatives compared to standard anticancer drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-iminothiazolidin-4-one Derivatives
Derivative 7kB16F10 (Melanoma)3.4 - 7[1]
Derivative 7mB16F10 (Melanoma)3.4 - 7[1]
Derivative 7nB16F10 (Melanoma)3.4 - 7[1]
Compound 8sA549 (Lung)1.1[2]
Compound 8sH460 (Lung)0.01[2]
Compound 8sHT29 (Colon)1.3[2]
Quinolinone-thiazolidin-4-one hybrid 24bMDA-MB-231 (Breast)8.16[3][4]
Quinolinone-thiazolidin-4-one hybrid 24cMCF-7 (Breast)18.03[3][4]
Isatin-based derivative 28bHepG2 (Liver)4.97[3]
Isatin-based derivative 28bMCF-7 (Breast)5.33[3]
Isatin-based derivative 28bHT-29 (Colon)3.29[3]
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast)48.06[4]
DoxorubicinHepG2 (Liver)4.50[3]
DoxorubicinMCF-7 (Breast)4.17[3]
DoxorubicinHT-29 (Colon)4.01[3]
SorafenibA549 (Lung)>10[2]
SorafenibH460 (Lung)2.7[2]
SorafenibHT29 (Colon)5.8[2]
5-FluorouracilHepG2 (Liver)5.18[5]

Anti-diabetic Activity: In Vitro α-Glucosidase Inhibition

Certain 2-iminothiazolidin-4-one derivatives have been investigated for their potential as anti-diabetic agents through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.

Compound/Drugα-Glucosidase IC50 (µM)Reference
2-iminothiazolidin-4-one Derivatives
Fluorinated 2-imino-1,3-thiazoline 6d1.47 ± 0.05[6]
2-hydrazolyl-4-thiazolidinone hybrid 3bCompetitive Inhibition[7]
2-hydrazolyl-4-thiazolidinone hybrid 3cHigher than acarbose[7]
Standard α-Glucosidase Inhibitors
Acarbose-7.9 kcal/mol (Binding Energy)[6]
AcarboseStandard reference[7]
MiglitolStandard reference[7][8]
VogliboseStandard reference[7][8]

In Vivo Evaluation

Anticancer Activity in Human Tumor Xenograft Models

While extensive in vivo data for a wide range of 2-iminothiazolidin-4-one derivatives is still emerging, some studies have shown promising results. For instance, a thiazolidine-2,4-dione derivative, Compound 57c, caused in vivo tumor regression in CCRF-CEM tumor xenografts.[3][4]

S1P1 Receptor Agonism and Lymphocyte Sequestration

A notable in vivo effect of certain 2-iminothiazolidin-4-one derivatives is their potent and selective agonism of the S1P1 receptor. This activity leads to the sequestration of lymphocytes, a mechanism with therapeutic potential for autoimmune disorders. Compound 8bo (ACT-128800) demonstrated a maximal reduction of circulating lymphocytes in rats at a dose of 3 mg/kg.[9][10] The effect was dose-dependent and reversible.[9][10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-iminothiazolidin-4-one derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-iminothiazolidin-4-one derivatives or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of 2-iminothiazolidin-4-one derivatives on α-glucosidase activity.

Methodology:

  • Enzyme and Compound Incubation: The α-glucosidase enzyme is pre-incubated with various concentrations of the 2-iminothiazolidin-4-one derivatives or a control inhibitor (e.g., acarbose) in a buffer solution (e.g., phosphate buffer, pH 6.8) at 37°C.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells. The IC50 value is determined from the dose-response curve.

In Vivo Human Tumor Xenograft Model

Objective: To assess the in vivo anticancer efficacy of 2-iminothiazolidin-4-one derivatives.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[11][12][13][14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[11][12]

  • Treatment Administration: Once tumors reach a specific volume, the mice are randomized into treatment and control groups. The 2-iminothiazolidin-4-one derivatives are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: PI3K/Akt Pathway Inhibition and Apoptosis Induction

Several 2-iminothiazolidin-4-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the prominent mechanisms is the inhibition of the PI3K/Akt pathway, which is often hyperactivated in cancer. By inhibiting this pathway, these compounds can trigger apoptosis (programmed cell death). The induction of apoptosis is further evidenced by the upregulation of pro-apoptotic proteins like caspases (e.g., caspase-3 and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] Some derivatives have also been shown to induce cell cycle arrest.[1]

anticancer_pathway drug 2-Iminothiazolidin-4-one Derivatives pi3k PI3K drug->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis s1p1_pathway cluster_0 Lymphocyte Sequestration drug 2-Iminothiazolidin-4-one Derivative (Agonist) s1p1 S1P1 Receptor drug->s1p1 Binds & Activates lymphocyte Lymphocyte s1p1->lymphocyte Internalization on lymph_node Lymph Node bloodstream Bloodstream lymphocyte->bloodstream Egress Blocked experimental_workflow start Synthesized 2-Iminothiazolidin-4-one Derivatives treatment Treatment with Derivatives start->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification further_studies Further Mechanistic & In Vivo Studies hit_identification->further_studies

References

Unlocking Potential: A Comparative Guide to Docking Studies of 2-Amino-4-Thiazolidinone Derivatives with Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-4-thiazolidinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of docking studies of 2-amino-4-thiazolidinone derivatives against various biological targets implicated in cancer, infectious diseases, and inflammation. We present a comprehensive overview of binding affinities, detailed experimental protocols, and visual representations of associated signaling pathways to support rational drug design and development.

Quantitative Comparison of Docking Studies

The following tables summarize the results of various docking studies, providing a comparative analysis of the binding affinities and inhibitory concentrations of 2-amino-4-thiazolidinone derivatives against several key biological targets.

Anticancer Targets:
Derivative/CompoundTargetDocking Score (kcal/mol)IC50 (µM)Reference
Thiazolidine-2,4-dione derivative 16fVEGFR-2-0.12[1]
Thiazolidine-2,4-dione derivative 11fVEGFR-2-0.053[2]
Thiazoloquinolinone derivative 5eVEGFR-2-6.63-[3][4]
2-thioxoimidazolidin-4-one derivative 6EGFR/VEGFR-2--[5]
2-thioxoimidazolidin-4-one derivative 8aEGFR/VEGFR-2--[5]
Thiazolo-[2,3-b] quinazolinone derivative 17EGFR-TKD-8.26-[6]
KPK5PI3Kα> -7.0-[7]
KPK3PI3Kα> -7.0-[7]
Isatin-based thiazolidin-4-one 28aHepG2, MCF-7, HT-29-27.59, 8.97, 5.42[1]
Isatin-based thiazolidin-4-one 28bHepG2, MCF-7, HT-29-4.97 (vs. Doxorubicin)[1]
Pyrrolizine-thiazolidin-4-one 48aMCF-7-0.16[1]
Thiazolidin-4-one-phenylaminopyrimidine 27bK-562-4.86[1]
Antimicrobial Targets:
Derivative/CompoundTargetDocking ScoreMIC (µg/mL)Reference
2,3-diaryl-thiazolidin-4-one 5E. coli MurB-8-60[8][9]
Spiro derivative 118cS. aureus MSSA-9.765[1]
Spiro derivative 118dS. aureus MSSA-9.765[1]
2,3-diaryl-thiazolidin-4-one 5Fungal CYP51--[8][9]
Thiazolidine-4-one derivative 2cC. albicans 14-alpha demethylase89.4 (PLP Fitness)-[10]
Anti-inflammatory Targets:
Derivative/CompoundTargetDocking Score (kcal/mol)IC50 (nM)Reference
2-(1,2-benzothiazol-3-yl)-N-[2-(4-carboxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide 23MMP-9-40[11]
Thiazolidinone derivative TZD-4COX-2< -10-[12]
Thiazolidinone derivative TZD-2COX-2< -10-[12]
Thiazolidinone derivative TZD-10COX-2< -10-[12]

Experimental Protocols for Molecular Docking

To ensure the reproducibility and transparency of the presented data, this section outlines a detailed, representative methodology for performing molecular docking studies with 2-amino-4-thiazolidinone derivatives. This protocol is a composite based on common practices reported in the cited literature, primarily utilizing the Schrödinger Suite.[7][13][14][15][16][17][18]

1. Protein Preparation:

  • Receptor Selection: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Preparation using Protein Preparation Wizard (Schrödinger):

    • Remove all water molecules and heteroatoms not involved in binding.

    • Add hydrogen atoms and assign correct bond orders.

    • Fill in missing side chains and loops.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization of the protein structure using a force field such as OPLS4.

2. Ligand Preparation:

  • Ligand Drawing: Draw the 2D structures of the 2-amino-4-thiazolidinone derivatives.

  • Preparation using LigPrep (Schrödinger):

    • Generate 3D conformations of the ligands.

    • Generate possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).

    • Generate tautomers and stereoisomers.

    • Minimize the ligand structures using a force field like OPLS4.

3. Receptor Grid Generation:

  • Grid Box Definition: Define the active site of the receptor by selecting the co-crystallized ligand or by identifying key active site residues. The grid box should be centered on and encompass the defined active site.

  • Grid Generation: Generate the receptor grid using Glide, which pre-calculates the energetic properties of the active site to expedite the docking process.

4. Molecular Docking:

  • Docking Algorithm: Use the Glide module for docking. A hierarchical docking protocol is often employed:

    • High Throughput Virtual Screening (HTVS): For initial screening of large libraries of compounds.

    • Standard Precision (SP): For docking a smaller, more promising set of ligands.

    • Extra Precision (XP): For the most accurate docking and scoring of the top candidate ligands.

  • Docking Parameters: Use default docking parameters unless specific interactions are being investigated. Allow for ligand flexibility during the docking process.

  • Post-docking Minimization: The docked poses are typically minimized to refine the binding geometry.

5. Analysis and Validation:

  • Scoring: Analyze the docking results based on the GlideScore, which estimates the binding affinity.

  • Binding Pose Analysis: Visualize the docked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the ligand and the receptor.

  • Validation: To validate the docking protocol, the co-crystallized ligand is typically re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-amino-4-thiazolidinone derivatives and a typical workflow for a molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking (Glide) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking docking->scoring pose_analysis Binding Pose Analysis scoring->pose_analysis validation Validation pose_analysis->validation

A typical workflow for a molecular docking study.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Thiazolidinone 2-Amino-4-thiazolidinone Derivative (Inhibitor) Thiazolidinone->PI3K

The PI3K/Akt signaling pathway and a point of inhibition.

MMP9_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Inflammatory_Stimuli->Signaling_Cascade MMP9_Gene MMP-9 Gene Expression Signaling_Cascade->MMP9_Gene Pro_MMP9 Pro-MMP-9 MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 activation ECM_Degradation Extracellular Matrix Degradation Active_MMP9->ECM_Degradation Thiazolidinone 2-Amino-4-thiazolidinone Derivative (Inhibitor) Thiazolidinone->Active_MMP9

The MMP-9 activation pathway in inflammation.

This guide provides a snapshot of the current landscape of in silico studies on 2-amino-4-thiazolidinone derivatives. The presented data and methodologies aim to facilitate the identification of promising lead compounds and guide further experimental validation in the quest for novel therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-aminothiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-aminothiazol-4-ol, treating it with the caution required for hazardous substances.

Immediate Safety and Hazard Assessment

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing.[3]

Hazard Profile of Structurally Similar Thiazole Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related 2-aminothiazole derivatives.

Hazard CategoryClassificationPrecautionary Actions
Health Hazards Skin Irritation (Category 2)[3]Avoid contact with skin. Wash thoroughly after handling.[3]
Serious Eye Irritation (Category 2)[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation (Category 3)[3]Avoid breathing dust. Use only in a well-ventilated area.[3]
Acute Toxicity (Oral, Dermal)Harmful or toxic if swallowed or in contact with skin.[2]
Environmental Hazards Harmful to aquatic life[2]Avoid release to the environment. Do not let the product enter drains.[2][5]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through an approved hazardous waste disposal service.[2][5] Never dispose of this chemical in the regular trash or down the drain.[5]

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials, in a dedicated and clearly labeled hazardous waste container.[1][2]

  • Ensure the container is made of a compatible material and has a secure, tight-fitting lid.[2]

  • Do not mix with other incompatible waste streams.[2]

2. Labeling the Waste Container:

  • Clearly label the container with the words "Hazardous Waste."[1]

  • Include the full chemical name: "this compound."[1]

  • Indicate the approximate concentration and volume of the waste.[1]

  • Note the date when the waste was first added to the container.[1]

  • Clearly mark the associated hazards (e.g., "Irritant," "Toxic").[1]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[2]

  • Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents and acids.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]

  • Follow all institutional procedures for waste pickup requests.[7]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.[1][2] Avoid using combustible materials like paper towels for initial containment.[1]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1][2] All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.[1][2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Designated, Labeled Container ppe->collect label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date collect->label store Store Securely in a Designated Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Emergency spill_procedure->collect

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.